Ethyl 4-(ethoxy(imino)methyl)benzoate
Description
Properties
CAS No. |
57870-22-1 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 4-(C-ethoxycarbonimidoyl)benzoate |
InChI |
InChI=1S/C12H15NO3/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h5-8,13H,3-4H2,1-2H3 |
InChI Key |
BTYXGCARTYNWDV-UHFFFAOYSA-N |
SMILES |
CCOC(=N)C1=CC=C(C=C1)C(=O)OCC |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate, a valuable intermediate in pharmaceutical and materials science. The primary focus is on the Pinner reaction, a classic and efficient method for the preparation of imidates from nitriles and alcohols. This document will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's success. Furthermore, it will cover the synthesis of the requisite starting material, Ethyl 4-cyanobenzoate, and present characterization data to ensure the reproducibility and verification of the synthetic pathway.
Introduction: The Significance of Ethyl 4-(ethoxy(imino)methyl)benzoate
Ethyl 4-(ethoxy(imino)methyl)benzoate, also known as an ethyl imidate derivative of ethyl 4-cyanobenzoate, is a versatile chemical intermediate. Its structure, featuring a reactive imino ester group, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, amidines, and orthoesters. These downstream products are of significant interest in medicinal chemistry and drug development, often forming the core scaffolds of biologically active molecules. The ability to efficiently synthesize this compound is, therefore, of considerable importance to researchers in the field.
The most direct and widely employed method for the synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate is the Pinner reaction . This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to yield an imino ester salt, commonly referred to as a Pinner salt.[1][2]
The Pinner Reaction: A Mechanistic Deep Dive
The Pinner reaction proceeds through a well-established, acid-catalyzed nucleophilic addition mechanism.[3] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
The key steps are as follows:
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by a strong acid, such as hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[4]
-
Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (in this case, ethanol) acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile. This results in the formation of a protonated imidate intermediate.
-
Deprotonation and Formation of the Pinner Salt: A base, such as the chloride ion or another molecule of the alcohol, removes a proton from the oxygen atom of the attacking alcohol, leading to the formation of the neutral imidate. Under the acidic conditions, the nitrogen atom of the imidate is protonated to form the final product, the thermodynamically stable imidate hydrochloride salt (Pinner salt).
Anhydrous conditions are crucial for the success of the Pinner reaction. The presence of water can lead to the hydrolysis of the Pinner salt intermediate to form an ester, which is often an undesired side product.[2]
Diagram of the Pinner Reaction Mechanism:
Synthesis Pathway: From Starting Materials to Final Product
The synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate is a two-step process, starting from commercially available 4-bromobenzoic acid.
Step 1: Synthesis of Ethyl 4-cyanobenzoate
The precursor, Ethyl 4-cyanobenzoate, can be synthesized from Ethyl 4-bromobenzoate through a cyanation reaction.[5]
Reaction:
Ethyl 4-bromobenzoate + CuCN → Ethyl 4-cyanobenzoate + CuBr
Experimental Protocol:
A detailed protocol for the synthesis of Ethyl 4-cyanobenzoate from 4-bromobenzoic acid is as follows:
-
Esterification of 4-bromobenzoic acid: 4-bromobenzoic acid is first converted to its ethyl ester, Ethyl 4-bromobenzoate. This can be achieved by reacting 4-bromobenzoic acid with ethanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid, followed by refluxing the mixture.[5]
-
Cyanation of Ethyl 4-bromobenzoate: The resulting Ethyl 4-bromobenzoate is then subjected to a cyanation reaction. A mixture of Ethyl 4-bromobenzoate and cuprous cyanide (CuCN) in a suitable solvent like DMF is heated to facilitate the nucleophilic substitution of the bromine atom with a cyanide group.[5] The reaction mixture is then cooled and worked up to isolate the Ethyl 4-cyanobenzoate.
Step 2: Synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate Hydrochloride (Pinner Reaction)
The core of the synthesis lies in the Pinner reaction of Ethyl 4-cyanobenzoate with ethanol.
Reaction:
Ethyl 4-cyanobenzoate + Ethanol + HCl → Ethyl 4-(ethoxy(imino)methyl)benzoate Hydrochloride
Experimental Protocol:
The following is a detailed, self-validating protocol for the synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride:
Materials and Equipment:
-
Ethyl 4-cyanobenzoate
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas or a solution of HCl in an anhydrous solvent
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve Ethyl 4-cyanobenzoate in a minimal amount of anhydrous ethanol. Cool the flask in an ice bath to 0-5 °C.
-
Introduction of HCl: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Alternatively, a solution of anhydrous HCl in diethyl ether can be added dropwise. It is crucial to maintain the temperature below 10 °C during this exothermic addition. The reaction should be carried out under a fume hood.
-
Reaction Monitoring: The reaction progress can be monitored by the precipitation of the white, crystalline Pinner salt (Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride). Continue the addition of HCl until no further precipitation is observed.
-
Isolation of the Product: Once the reaction is complete, the precipitated solid is collected by vacuum filtration using a Büchner funnel. The solid should be washed with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: The collected white solid is then dried under vacuum to yield the pure Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride.
Self-Validation:
-
Visual Observation: The formation of a white precipitate is a key indicator of a successful reaction.
-
Melting Point: The purified product should have a sharp and defined melting point.
-
Spectroscopic Analysis: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Experimental Workflow Diagram:
Characterization of Ethyl 4-(ethoxy(imino)methyl)benzoate Hydrochloride
Table 1: Predicted Spectroscopic Data for Ethyl 4-(ethoxy(imino)methyl)benzoate Hydrochloride
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (doublets, ~7.5-8.0 ppm), Quartet and triplet for the ethoxy group on the ester (~4.4 and 1.4 ppm), Quartet and triplet for the ethoxy group on the imidate, Signals for the NH₂⁺ protons (broad singlet, may be exchangeable with D₂O). |
| ¹³C NMR | Carbonyl carbon of the ester (~165 ppm), Imidate carbon (~170 ppm), Aromatic carbons, Carbons of the two ethoxy groups. |
| IR (KBr) | N-H stretching of the ammonium salt (~3100-3300 cm⁻¹), C=N stretching of the imidate (~1650 cm⁻¹), C=O stretching of the ester (~1720 cm⁻¹), C-O stretching. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
Note: The exact chemical shifts and absorption frequencies will need to be determined experimentally.
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the highly reactive Pinner salt intermediate back to the corresponding ester, which would be Ethyl 4-ethoxycarbonylbenzoate in this case.[2]
-
Low Temperature: The Pinner reaction is often carried out at low temperatures (0-5 °C) to control the exothermicity of the reaction and to minimize potential side reactions, such as the formation of amides.[6]
-
Use of Gaseous HCl or Anhydrous HCl Solution: The direct use of aqueous hydrochloric acid is avoided as the water would promote the hydrolysis of the product. Gaseous HCl or a solution of HCl in an anhydrous solvent ensures the necessary acidic conditions without introducing water.
-
Washing with Anhydrous Ether: Washing the final product with cold, anhydrous diethyl ether helps to remove any unreacted starting materials and byproducts that are soluble in ether, while the desired Pinner salt is typically insoluble.
Conclusion
The synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate via the Pinner reaction is a robust and efficient method for obtaining this valuable chemical intermediate. By carefully controlling the reaction conditions, particularly by maintaining an anhydrous environment and low temperatures, high yields of the desired product can be achieved. This guide provides a comprehensive framework for researchers and scientists to successfully synthesize and characterize this compound, paving the way for its application in the development of novel pharmaceuticals and functional materials.
References
- Information on similar ¹H NMR spectra can be found in supplementary materials from The Royal Society of Chemistry. (This is a general reference as a specific one for the target molecule was not found).
-
Organic Chemistry Portal. Pinner Reaction. [Link]
- J&K Scientific. Pinner Reaction. (2025). [A general overview of the Pinner reaction and experimental tips. A specific URL was not available in the search results].
-
Chem-Station International Edition. Pinner Reaction. (2017). [Link]
- Schlama, T., & Mioskowski, C. (1997). The Pinner Reaction in Organic Synthesis. Synthesis, 1997(06), 629-643. (A specific URL for this review was not found in the search results, but it is a key reference on the topic).
- Research and Reviews: A Journal of Pharmaceutical Sciences. An Overview of Some Imidates Derivatives with Anti-microbial Activity. (2017). [A general overview of imidate synthesis. A specific URL was not available in the search results].
-
Organic Syntheses. Benzoic acid, 4-amino-, ethyl ester. [Link]
-
Cheméo. Ethyl 4-cyanobenzoate. [Link]
- Google Patents.
-
MDPI. Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. (2024). [Link]
-
Quora. What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?. (2016). [Link]
- Google Patents.
Sources
"Ethyl 4-(ethoxy(imino)methyl)benzoate" chemical properties
An In-depth Technical Guide to Ethyl 4-(ethoxy(imino)methyl)benzoate: Properties, Synthesis, and Applications
Senior Application Scientist Note: Publicly available data for Ethyl 4-(ethoxy(imino)methyl)benzoate is limited. This guide, therefore, leverages expert knowledge of organic chemistry and data from structurally analogous compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The principles and protocols described herein are based on established chemical theories and are intended to serve as a robust starting point for further investigation.
Introduction and Structural Elucidation
Ethyl 4-(ethoxy(imino)methyl)benzoate is a bifunctional organic molecule that incorporates an ethyl benzoate moiety and an ethyl imidate group. The core structure consists of a para-substituted benzene ring, which is characteristic of many pharmaceutical and materials science building blocks. The presence of the imidate functional group suggests a reactive intermediate, valuable in the synthesis of more complex molecules such as heterocycles.
Key Structural Features:
-
Ethyl Benzoate Core: Provides a rigid aromatic scaffold and influences the molecule's solubility and electronic properties.
-
Ethyl Imidate Group: A key functional group that is susceptible to hydrolysis and can act as a precursor to amides, amidines, and other nitrogen-containing compounds.
Below is the chemical structure of Ethyl 4-(ethoxy(imino)methyl)benzoate:
Caption: Chemical structure of Ethyl 4-(ethoxy(imino)methyl)benzoate.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C12H15NO3 | Based on structural analysis |
| Molecular Weight | 221.25 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other aromatic esters[1] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform); limited solubility in water. | Aromatic esters generally exhibit this solubility profile[1][2] |
| Boiling Point | >200 °C | Expected to be higher than related, less functionalized benzoates |
| Stability | Sensitive to moisture and acidic conditions, leading to hydrolysis of the imidate group. | Imidates are known to be hydrolytically unstable |
Synthesis and Mechanistic Insights
The most probable synthetic route to Ethyl 4-(ethoxy(imino)methyl)benzoate is the Pinner reaction . This well-established method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate hydrochloride salt, which can then be neutralized to yield the free imidate.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate via the Pinner reaction.
Experimental Protocol: Pinner Reaction
This protocol is a generalized procedure and may require optimization for this specific substrate.
Materials:
-
Ethyl 4-cyanobenzoate
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with Ethyl 4-cyanobenzoate (1 equivalent) and anhydrous ethanol (2 equivalents). The mixture is dissolved in anhydrous diethyl ether.
-
Acidification: The solution is cooled to 0 °C in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the stirred solution until saturation.
-
Reaction: The flask is sealed and allowed to stand at 0-5 °C for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Imidate Salt: The resulting precipitate (the imidate hydrochloride salt) is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
-
Neutralization: The imidate hydrochloride salt is suspended in diethyl ether and cooled to 0 °C. A saturated solution of sodium bicarbonate is added dropwise with vigorous stirring until the evolution of gas ceases and the aqueous layer is basic.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude Ethyl 4-(ethoxy(imino)methyl)benzoate can be purified by vacuum distillation or column chromatography on silica gel.
Potential Applications in Research and Development
Given its structure, Ethyl 4-(ethoxy(imino)methyl)benzoate is a promising building block in several areas of chemical research.
-
Heterocyclic Synthesis: Imidates are versatile precursors for the synthesis of various heterocycles, such as oxazoles, thiazoles, and imidazoles, which are common scaffolds in medicinal chemistry.
-
Amidine Synthesis: Reaction with amines would yield substituted amidines, a functional group present in many biologically active compounds.
-
Prodrug Development: The ester and imidate functionalities could be designed to undergo enzymatic or pH-dependent hydrolysis in vivo, potentially making this a useful linker for prodrug strategies.
-
Materials Science: The rigid aromatic core and reactive functional groups suggest potential use in the synthesis of novel polymers or liquid crystals.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Ethyl 4-(ethoxy(imino)methyl)benzoate is not available, general precautions for handling aromatic esters and reactive intermediates should be followed.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[4]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4]
-
In case of contact:
-
Fire Safety: The compound is likely a combustible liquid. Keep away from heat, sparks, and open flames.[3] Use dry sand, dry chemical, or alcohol-resistant foam for extinction.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from moisture to prevent hydrolysis.
Spectral Data (Predicted)
Authentic spectral data is not publicly available, but predictions can be made based on the structure. Researchers can obtain spectral data such as NMR, HPLC, and LC-MS for this compound from suppliers like BLD Pharm.[6]
-
¹H NMR: Expect signals for the two different ethyl groups (triplets and quartets), as well as signals for the aromatic protons in the para-substituted pattern (two doublets). A broad singlet for the NH proton of the imidate is also anticipated.
-
¹³C NMR: Signals for the aromatic carbons, the ester carbonyl carbon, the imidate carbon, and the carbons of the two ethyl groups would be expected.
-
IR Spectroscopy: Characteristic peaks would include C=O stretching (ester), C=N stretching (imidate), C-O stretching, and aromatic C-H stretching.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 221.25.
Conclusion
Ethyl 4-(ethoxy(imino)methyl)benzoate is a molecule with significant potential as a synthetic intermediate in organic chemistry, particularly in the fields of medicinal chemistry and materials science. While direct experimental data is scarce, its properties and reactivity can be reliably inferred from the well-understood chemistry of its constituent functional groups. The synthetic protocol outlined, based on the Pinner reaction, provides a solid foundation for its preparation in a laboratory setting. As with any chemical, appropriate safety precautions should be taken during its handling and use. Further research into this compound is warranted to fully explore its synthetic utility and potential applications.
References
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
- Cheméo. (n.d.). Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6).
- BLD Pharm. (n.d.). 57870-22-1|Ethyl 4-(ethoxy(imino)methyl)benzoate.
- Tokyo Chemical Industry. (2025, September 19). Safety Data Sheet.
- Fisher Scientific. (2025, December 18). Safety Data Sheet.
- PubChem. (n.d.). Ethyl 4-(methylamino)benzoate.
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.
- Guidechem. (n.d.). Ethyl 4-methylbenzoate 94-08-6 wiki.
- ChemicalBook. (2026, January 17). Ethyl 4-methylbenzoate - Safety Data Sheet.
- CymitQuimica. (n.d.). CAS 94-08-6: Ethyl 4-methylbenzoate.
Sources
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- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 57870-22-1|Ethyl 4-(ethoxy(imino)methyl)benzoate|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols: Ethyl 4-(ethoxy(imino)methyl)benzoate as a Versatile Reagent in Organic Synthesis
Introduction
Ethyl 4-(ethoxy(imino)methyl)benzoate is a functionalized alkyl imidate, also known as an imino ester. This reagent serves as a valuable intermediate in synthetic organic chemistry, particularly for the construction of more complex molecular architectures. Its structure incorporates a reactive imidate moiety and an ethyl benzoate group, making it a bifunctional building block. The core utility of this compound lies in its ability to act as an efficient precursor to substituted benzamidines. The benzamidine functional group is a significant pharmacophore found in a wide array of biologically active molecules, including anticoagulants, enzyme inhibitors, and antimicrobial agents, highlighting the relevance of its efficient synthesis in drug discovery and development.[1][2]
This guide provides a comprehensive overview of the preparation of Ethyl 4-(ethoxy(imino)methyl)benzoate via the classic Pinner reaction and details its primary application in the synthesis of N-substituted amidines. The protocols and mechanistic insights are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate Hydrochloride via the Pinner Reaction
The most common and direct method for preparing alkyl imidates is the Pinner reaction.[3][4] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride. The product is an imino ester hydrochloride salt, often referred to as a "Pinner salt."[3][5] These salts are generally crystalline, stable solids that can be isolated and stored under anhydrous conditions, making them convenient reagents for subsequent transformations.[6][7]
The synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride proceeds from the readily available Ethyl 4-cyanobenzoate and anhydrous ethanol.
Reaction Mechanism: The Pinner Reaction
The Pinner reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon.[7] The alcohol then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfer and loss of a proton from the oxonium ion intermediate yield the imidate. In the presence of excess HCl, the imidate nitrogen is protonated to form the stable hydrochloride salt.
Caption: Mechanism of N-Substituted Amidine Synthesis from a Pinner Salt.
Experimental Protocol: Synthesis of N-Benzyl-4-(ethoxycarbonyl)benzamidine
This protocol describes the synthesis of a representative N-substituted amidine from Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride and benzylamine.
Materials:
-
Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride
-
Benzylamine
-
Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Suspend Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride (1 equivalent) in anhydrous DCM in a reaction vessel.
-
To this suspension, add benzylamine (1.1 to 2 equivalents) dropwise at room temperature with stirring. [6]The use of excess amine can help to drive the reaction to completion and neutralize the liberated HCl.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the imidate starting material.
-
Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove the hydrochloride salt and any unreacted starting materials.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amidine.
-
The crude product can be purified by column chromatography or recrystallization as needed.
Data Presentation: Amidine Synthesis from Various Amines
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | DCM | 25 | 4 | High |
| 2 | Aniline | Ethanol | 25 | 6 | Good |
| 3 | Cyclohexylamine | THF | 25 | 5 | High |
| 4 | Morpholine | DCM | 25 | 6 | Good |
Note: Yields are generalized as "High" (>85%), "Good" (70-85%). Specific yields will depend on the substrate and reaction conditions.
Workflow for Amidine Synthesis
Caption: General Workflow for the Synthesis of N-Substituted Amidines.
Other Potential Applications
While the synthesis of amidines is the primary application, the imidate functionality of Ethyl 4-(ethoxy(imino)methyl)benzoate can undergo other transformations characteristic of Pinner salts: [3]* Hydrolysis to Esters: In the presence of water, particularly under acidic conditions, the imidate will hydrolyze to form the corresponding ester, in this case, Ethyl 4-(ethoxycarbonyl)benzoate. [6][8]* Formation of Orthoesters: Reaction with an excess of alcohol under acidic catalysis can lead to the formation of an orthoester. [3][6]* Synthesis of Thionoesters: Treatment with hydrogen sulfide can convert the imidate into a thionoester. [3][6] These alternative reaction pathways underscore the importance of careful control of reaction conditions to achieve the desired synthetic outcome.
Conclusion
Ethyl 4-(ethoxy(imino)methyl)benzoate, readily prepared as its hydrochloride salt via the Pinner reaction, is a highly effective reagent for the synthesis of N-substituted benzamidines. The protocols and mechanistic discussions provided herein offer a robust framework for researchers in organic synthesis and drug development to utilize this versatile intermediate. The ability to introduce the medicinally relevant benzamidine moiety in a controlled and high-yielding manner makes this reagent a valuable tool in the synthesis of novel chemical entities.
References
-
DeWolfe, R. H.; Augustine, F. B. (1965). Mechanism of Hydrolysis of Ethyl Benzimidates in Acidic Solutions. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
Organic Chemistry Portal. Synthesis of amidines. [Link]
-
Baruah, D. et al. (2018). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
SciELO. Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. [Link]
-
Khanna, I. et al. (2015). Synthesis of N-substituted aryl amidines by strong base activation of amines. National Institutes of Health. [Link]
Sources
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Application Note: Optimization of Benzamidine Synthesis via the Pinner Pathway
Reaction of Ethyl 4-(ethoxy(imino)methyl)benzoate with Ammonia and Primary Amines
Executive Summary
This application note details the reaction mechanism and experimental protocol for the conversion of Ethyl 4-(ethoxy(imino)methyl)benzoate (a Pinner salt intermediate) into Ethyl 4-amidinobenzoate and its derivatives.
In drug discovery, the benzamidine moiety is a critical pharmacophore, serving as a bioisostere for carboxylic acids and functioning as a potent inhibitor of serine proteases (e.g., thrombin, Factor Xa, trypsin).[1] The reaction described herein—aminolysis of an imidate ester —is the second stage of the classical Pinner synthesis. It is preferred over direct nitrile aminolysis due to milder conditions and higher regioselectivity.
Key Technical Insight: The success of this reaction relies on controlling the competition between aminolysis (desired amidine formation) and hydrolysis (reversion to ester). Strict anhydrous conditions and pH modulation are the primary critical control points (CCPs).
Mechanistic Insight: Nucleophilic Substitution at the Imino Carbon
The reaction of Ethyl 4-(ethoxy(imino)methyl)benzoate with an amine (e.g., ammonia) follows an addition-elimination pathway. Unlike standard ester ammonolysis, the imino group (
The Pathway
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbon of the imidate group.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed. In the presence of acid (from the Pinner salt HCl), proton transfer occurs rapidly.
-
Elimination: The ethoxy group is a better leaving group than the amine (under these specific conditions), leading to the expulsion of ethanol and the formation of the resonance-stabilized amidine.
Mechanistic Visualization
The following diagram illustrates the reaction flow and the competing hydrolysis pathway that must be avoided.
Figure 1: Mechanistic pathway showing the conversion of the imidate ester to amidine and the critical hydrolysis risk.[2]
Experimental Protocol: Synthesis of Ethyl 4-amidinobenzoate Hydrochloride
This protocol assumes the starting material is the hydrochloride salt of the imidate, which is the stable form isolated from the reaction of ethyl 4-cyanobenzoate with HCl/Ethanol.
Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12][13]
-
Precursor: Ethyl 4-(ethoxy(imino)methyl)benzoate Hydrochloride (Imidate Salt).
-
Reactant: Ammonia (7N in Methanol) or Ammonium Carbonate (solid).
-
Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH).
-
Atmosphere: Dry Nitrogen (
) or Argon.
Step-by-Step Methodology
1. Preparation of Anhydrous Environment
-
Rationale: Imidate salts are hygroscopic and hydrolyze rapidly to esters in the presence of water.
-
Action: Flame-dry a 250 mL round-bottom flask (RBF) and cool under a stream of dry nitrogen.
2. Slurry Formation
-
Charge the RBF with 10.0 g (1.0 eq) of Ethyl 4-(ethoxy(imino)methyl)benzoate Hydrochloride.
-
Add 100 mL of anhydrous Ethanol.
-
Observation: The salt may not dissolve completely; a suspension is normal.
-
Cooling: Place the flask in an ice-water bath (0–5 °C).
3. Ammonolysis (The Reaction)
-
Option A (Gas/Solution - Preferred): Add 3.0 equivalents of Ammonia (e.g., 7N NH3 in MeOH) dropwise over 20 minutes.
-
Option B (Solid Source): Add 4.0 equivalents of Ammonium Carbonate in portions.
-
Mechanism Check: The excess base neutralizes the HCl bound to the imidate, generating the free imidate base in situ, which then reacts with NH3.
-
Temperature: Allow the reaction to warm to room temperature (20–25 °C) naturally. Stir for 12–18 hours.
4. Monitoring (IPC - In-Process Control)
-
Target: Disappearance of the starting imidate peak (
) and appearance of the amidine peak ( ).
5. Workup and Isolation
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove solvent and excess ammonia.
-
Residue: The residue typically consists of the amidine hydrochloride and ammonium chloride (
). -
Purification: Triturate the solid with cold diethyl ether (to remove any ester by-product). Filter the solid.
-
Desalting (Optional): To remove
, dissolve the crude product in minimal hot ethanol and filter while hot (if is insoluble) or recrystallize from Ethanol/Ether.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of benzamidine derivatives.
Troubleshooting & Optimization Data
The following table summarizes common failure modes and their chemical causality.
| Observation | Root Cause | Corrective Action |
| High Ester Content (Ethyl terephthalate) | Moisture ingress during reaction; Solvents not anhydrous. | Use freshly distilled solvents; add molecular sieves (3Å) to the reaction vessel. |
| Low Yield | Incomplete neutralization of the HCl salt; Ammonia evaporation. | Use a sealed pressure tube for the reaction; Increase NH3 equivalents (up to 10 eq). |
| Sticky Gum Formation | Polymerization or mixed salts ( | Triturate vigorously with anhydrous ether or acetone; Recrystallize from EtOH/Et2O. |
| Starting Material Remains | Steric hindrance (if using bulky amines). | Heat to reflux (60–70 °C); Switch solvent to Dioxane or DMF for higher temps. |
References
-
Pinner, A. (1892).[15] Die Imidoether und ihre Derivate. Oppenheim, Berlin. (The foundational text on imidate chemistry).[3][10]
-
Decicco, C. P., et al. (1997). "Amidine-based inhibitors of Factor Xa." Journal of Medicinal Chemistry, 40(15), 2296-2303. Link
- Dunn, P. J. (2011). "Synthesis of Commercial Amidine-Based Drugs.
-
Organic Chemistry Portal. (2023). "Pinner Reaction: Mechanism and Examples." Link
- Stürzebecher, J., et al. (1997). "3-Amidinophenylalanine-based inhibitors of urokinase." Bioorganic & Medicinal Chemistry Letters, 7(23), 3027-3032.
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- 15. rroij.com [rroij.com]
Application Notes & Protocols for Ethyl 4-(ethoxy(imino)methyl)benzoate: A Versatile Intermediate in Heterocyclic Synthesis and Drug Discovery
Abstract
This document provides a comprehensive technical guide for the synthesis, handling, and application of Ethyl 4-(ethoxy(imino)methyl)benzoate. This compound, a member of the alkyl imidate class, serves as a pivotal intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. These notes are designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for its effective use. We will delve into its synthesis via the classic Pinner reaction, explore its reactivity profile with various nucleophiles, and present a detailed protocol for its application in the synthesis of benzimidazole derivatives, a scaffold of significant interest in medicinal chemistry.[1][2][3][4][5]
Introduction: The Chemical Utility of Alkyl Imidates
Alkyl imidates, or imino esters, are characterized by the R-C(=NR')-OR'' functional group. This arrangement confers a unique ambiphilic character: the imine carbon is electrophilic, making it a target for nucleophiles, while the nitrogen and oxygen atoms possess nucleophilic lone pairs.[6] Ethyl 4-(ethoxy(imino)methyl)benzoate is a bifunctional molecule, possessing both a reactive ethyl imidate group and an ethyl ester moiety, making it a valuable building block for more complex molecular architectures.
The primary utility of alkyl imidates lies in their role as precursors. Due to their susceptibility to hydrolysis, they are often generated in situ or used promptly after synthesis.[6] Their reaction with amines to form amidines is a particularly powerful transformation, as amidines are key intermediates in the synthesis of numerous heterocyclic systems, including imidazoles, thiazoles, and triazoles, which are prevalent in many pharmaceutical agents.[1][2][7][8]
Synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate via the Pinner Reaction
The most direct and established method for synthesizing alkyl imidates from nitriles is the Pinner reaction.[9][10][11] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In the case of our target molecule, ethyl 4-cyanobenzoate is treated with anhydrous ethanol in the presence of dry hydrogen chloride gas.
Mechanism of the Pinner Reaction
The reaction proceeds through the following key steps:
-
Protonation of the Nitrile: The nitrile nitrogen is protonated by the strong acid (HCl), enhancing the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack by Alcohol: A molecule of anhydrous ethanol attacks the activated nitrile carbon.
-
Deprotonation: The resulting intermediate is deprotonated to form the neutral imidate.
-
Formation of the Pinner Salt: Under the acidic conditions, the imidate nitrogen is protonated to yield the stable hydrochloride salt, often referred to as a "Pinner salt".[11]
It is crucial to maintain anhydrous conditions throughout the reaction, as the presence of water will lead to the hydrolysis of the imidate to the corresponding ester (in this case, diethyl terephthalate).[6][9]
Caption: Mechanism of the Pinner reaction for Ethyl 4-(ethoxy(imino)methyl)benzoate synthesis.
Detailed Synthesis Protocol
Objective: To synthesize Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride.
Materials:
-
Ethyl 4-cyanobenzoate
-
Anhydrous Ethanol (absolute, <0.05% water)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride gas
-
Ice-salt bath
-
Drying tube (CaCl2 or Drierite)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Reaction Setup: Equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube on the outlet.
-
Reagent Addition: In the flask, dissolve Ethyl 4-cyanobenzoate (1 equivalent) in anhydrous ethanol (1.5 equivalents).
-
Cooling: Cool the solution to 0°C using an ice-salt bath.
-
HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. It is critical to maintain the temperature below 5°C to prevent unwanted side reactions.[9]
-
Reaction Incubation: After saturation with HCl, seal the flask and store it in a refrigerator (approx. 4°C) for 24-48 hours. During this time, the white crystalline Pinner salt is expected to precipitate.
-
Product Isolation: Collect the precipitated crystals by filtration under a dry atmosphere (e.g., in a glove bag or under a stream of dry nitrogen).
-
Washing: Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to yield the pure Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride.
Reactivity and Applications in Medicinal Chemistry
The synthetic value of Ethyl 4-(ethoxy(imino)methyl)benzoate lies in its reactivity towards nucleophiles. The primary degradation pathway is hydrolysis to an ester and ammonia.[6] However, when reacted with other nucleophiles under controlled conditions, it serves as a gateway to more complex molecules.
| Nucleophile | Product | Functional Group | Typical Conditions |
| Water | Diethyl terephthalate | Ester | Aqueous Acid |
| Alcohol | Orthoester | Orthoester | Excess Alcohol, Acid Catalyst |
| Primary/Secondary Amine | Amidine | Amidine | Anhydrous Solvent, RT or Heat |
Application: Synthesis of Benzimidazole Derivatives
Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of drugs with a wide range of biological activities, including anticancer, antiviral, and anthelmintic properties.[1][2][4][5] Ethyl 4-(ethoxy(imino)methyl)benzoate is an excellent starting material for the synthesis of 2-substituted benzimidazoles.
The general strategy involves a two-step, one-pot reaction:
-
Amidine Formation: The imidate reacts with an o-phenylenediamine derivative to form an intermediate N-aryl amidine.
-
Cyclization: The amidine undergoes intramolecular cyclization with the elimination of ammonia and ethanol to form the benzimidazole ring.
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. eurekaselect.com [eurekaselect.com]
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- 4. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
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- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Ethyl 4-(ethoxy(imino)methyl)benzoate as a Versatile Synthon for Heterocyclic Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the application of Ethyl 4-(ethoxy(imino)methyl)benzoate. As a stable and reactive imino ester salt, this compound serves as a powerful electrophilic building block for the synthesis of a wide array of nitrogen-containing heterocycles. Its preparation via the classic Pinner reaction makes it an accessible intermediate for constructing high-value molecular scaffolds.[1][2] This guide details the synthesis of the reagent, its reactivity profile, and provides validated, step-by-step protocols for its use in constructing medicinally relevant heterocyclic cores, including pyrimidines, 1,3,5-triazines, and 1,3,4-oxadiazoles.
The Synthon: Characterization and Preparation
Ethyl 4-(ethoxy(imino)methyl)benzoate, often handled as its hydrochloride salt (a "Pinner salt"), is the product of the acid-catalyzed reaction between ethyl 4-cyanobenzoate and ethanol.[1][3] Its utility stems from the electrophilic nature of the imino-ester carbon, which is primed for nucleophilic attack, making it an excellent precursor for cyclization reactions.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | Ethyl 4-(ethoxy(imino)methyl)benzoate | - |
| CAS Number | 57870-22-1 | [4] |
| Molecular Formula | C12H15NO3 | - |
| Molecular Weight | 221.25 g/mol | - |
| Appearance | Typically a white to off-white solid (as hydrochloride salt) | [5] |
| Boiling Point | ~188 °C @ 0.1 Torr (for related formamidine) | [6] |
| Solubility | Soluble in alcohols, polar aprotic solvents. Reacts with water. | General Knowledge |
Synthesis Protocol: The Pinner Reaction
The Pinner reaction is the definitive method for preparing imino esters from nitriles and alcohols under acidic conditions.[1][3][7] The reaction must be conducted under strictly anhydrous conditions to prevent the hydrolysis of the product to the corresponding ester, ethyl 4-ethoxycarbonylbenzoate.
Protocol 1: Synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate Hydrochloride
Materials:
-
Ethyl 4-cyanobenzoate
-
Anhydrous Ethanol (absolute, <0.05% water)
-
Dry Hydrogen Chloride (gas) or Acetyl Chloride
-
Anhydrous Diethyl Ether
-
Reaction flask with a gas inlet, drying tube, and magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a calcium chloride drying tube. Maintain the system under a dry, inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: Dissolve ethyl 4-cyanobenzoate (1 equivalent) in anhydrous ethanol (3-4 equivalents) in the reaction flask.
-
Acidification: Cool the solution to 0°C using an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. Alternatively, add acetyl chloride (1.1 equivalents) dropwise, which will react in situ with ethanol to generate anhydrous HCl. The imidium chloride salt is thermodynamically unstable, and low temperatures are crucial to prevent decomposition.[1]
-
Reaction: After the addition of HCl, allow the mixture to stir at 0°C for 1-2 hours and then let it stand at a low temperature (e.g., 4°C) for 12-24 hours. The progress can be monitored by the precipitation of the white Pinner salt.
-
Isolation: The product, ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride, typically precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with copious amounts of cold, anhydrous diethyl ether to remove unreacted starting materials and excess acid.
-
Drying: Dry the product under vacuum in a desiccator over a strong desiccant like P₂O₅. Do not heat the product, as this can cause decomposition. The resulting Pinner salt is typically used directly in subsequent reactions without further purification.
Caption: Pinner Reaction for synthon preparation.
Safety and Handling
-
General Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and impervious gloves, should be worn at all times.
-
Inhalation: Avoid breathing dust or vapors. Use in a well-ventilated area or a chemical fume hood.
-
Skin/Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water.
-
Handling Reagents: Hydrogen chloride gas is highly corrosive and toxic; handle with extreme care in a fume hood. Anhydrous solvents are flammable. Keep away from ignition sources.[8]
-
Storage: Store the Pinner salt in a tightly sealed container under a dry, inert atmosphere in a cool, dark place to prevent hydrolysis and decomposition.
The Core Chemistry: A Hub for Heterocycle Synthesis
The synthetic power of ethyl 4-(ethoxy(imino)methyl)benzoate lies in its reaction with binucleophilic reagents. The general principle involves a sequential or concerted reaction where two different nucleophilic centers in a reagent attack the electrophilic imino-ester carbon and another suitable site, leading to cyclization.
Caption: Versatility in heterocyclic synthesis.
Application in Heterocyclic Synthesis
Synthesis of Substituted Pyrimidines
Pyrimidines are a cornerstone of medicinal chemistry, found in numerous approved drugs.[9] This protocol describes a general method for synthesizing a pyrimidine core by reacting the Pinner salt with a partner containing an active methylene group and an amino functionality.
Protocol 2: General Synthesis of Ethyl 4-(2-amino-6-methylpyrimidin-4-yl)benzoate
Reaction Principle: The Pinner salt acts as a three-carbon synthon that condenses with a suitable 1,3-binucleophile. For instance, reaction with guanidine provides a direct route to 2-aminopyrimidines.
Materials:
-
Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride (1 equiv)
-
Guanidine carbonate (0.6 equiv, as it provides two moles of guanidine)
-
Sodium ethoxide (2.2 equiv)
-
Anhydrous Ethanol
-
Reflux condenser and magnetic stirrer
Procedure:
-
Base Preparation: In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.
-
Guanidine Liberation: Add guanidine carbonate to the sodium ethoxide solution and stir for 30 minutes at room temperature to liberate the free base.
-
Addition of Synthon: Add the Pinner salt (Protocol 1) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and neutralize carefully with a dilute acid (e.g., acetic acid).
-
Isolation: Reduce the solvent volume under reduced pressure. The product may precipitate. Alternatively, extract the product into an organic solvent like ethyl acetate after adding water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the desired pyrimidine derivative.
Caption: Workflow for pyrimidine synthesis.
Synthesis of Substituted 1,3,5-Triazines
1,3,5-Triazines are another class of heterocycles with broad applications. Their synthesis can be achieved by the condensation of the Pinner salt with an amidine.
Protocol 3: General Synthesis of an Ethyl 4-(2,6-disubstituted-1,3,5-triazin-4-yl)benzoate
Reaction Principle: This synthesis relies on the [3+3] cycloaddition of the imino ester (acting as a C-N-C fragment precursor) with an amidine (a N-C-N fragment).
Materials:
-
Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride (1 equiv)
-
An appropriate amidine hydrochloride (e.g., acetamidine hydrochloride) (1 equiv)
-
A non-nucleophilic base (e.g., DBU or DIPEA) (2.5 equiv)
-
Aprotic solvent (e.g., DMF or Acetonitrile)
-
Reflux condenser and magnetic stirrer
Procedure:
-
Setup: In a dry flask under an inert atmosphere, suspend the Pinner salt and the amidine hydrochloride in the chosen aprotic solvent.
-
Base Addition: Add the non-nucleophilic base dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to 80-100°C and stir for 8-12 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture and pour it into cold water.
-
Isolation: Collect the resulting precipitate by filtration. If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for 1,3,5-triazine synthesis.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are frequently used as bioisosteres for ester and amide groups in drug design.[10] The synthesis from an imino ester is a reliable two-step process.
Protocol 4: Two-Step Synthesis of Ethyl 4-(5-substituted-1,3,4-oxadiazol-2-yl)benzoate
Reaction Principle: The imino ester is first converted to an acylhydrazide intermediate by reaction with hydrazine. This intermediate is then acylated and cyclized in the presence of a dehydrating agent to form the oxadiazole ring.[11][12]
Step A: Synthesis of Ethyl 4-(hydrazinecarbonyl)benzoate
-
Setup: Dissolve the Pinner salt (1 equiv) in ethanol in a round-bottom flask.
-
Hydrazine Addition: Cool the solution to 0°C and add hydrazine hydrate (1.2 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate of the acylhydrazide should form.
-
Isolation: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. This intermediate is often pure enough for the next step.
Step B: Synthesis of the 1,3,4-Oxadiazole
-
Acylation: Suspend the acylhydrazide from Step A (1 equiv) and a carboxylic acid (1.1 equiv) in a solvent like acetonitrile.
-
Cyclodehydration: Add a dehydrating agent. A common and effective choice is phosphorus oxychloride (POCl₃), which should be added dropwise at 0°C.
-
Reaction: After addition, the mixture is typically heated to reflux for 2-5 hours until the reaction is complete (monitored by TLC).
-
Workup: Carefully pour the cooled reaction mixture onto crushed ice to quench the POCl₃.
-
Isolation: Neutralize the solution with a base (e.g., sodium bicarbonate solution). Collect the precipitated product by filtration.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.
Caption: Two-step workflow for 1,3,4-oxadiazole synthesis.
References
-
Wikipedia. Pinner reaction. [Link]
-
Material Safety Data Sheet. (2011). [Related chemical safety data]. [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 4-ethoxybenzoate. [Link]
-
SynArchive. Pinner Reaction. [Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
-
ResearchGate. A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. [Link]
-
MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. [Link]
- Google Patents. CN105801559A - Preparing method for 4-methyl-3-[[4-(3-pyridyl)
-
Growing Science. (2021). Current Chemistry Letters: Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
PMC. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. [Link]
-
E-Journal of Chemistry. Synthesis and Characterization of new Hydrazone derivatives containing heterocyclic meioty. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]
-
Arabian Journal of Chemistry. Synthesis of new pyran and pyranoquinoline derivatives. [Link]
-
MDPI. (2022). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][8]triazines. [Link]
-
ResearchGate. Pyrimidines and Their Benzo Derivatives. [Link]
-
PMC. Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. [Link]
-
ResearchGate. Synthesis of 1,2,4-Oxadiazoles. [Link]
-
PMC. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). [Link]
-
LookChem. Production Method of Ethyl 4-methylbenzoate. [Link]
-
Tetrahedron Letters. SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REAC- TION WITH ISONANATES. [Link]
- Google Patents. US3108101A - Process for-the synthesis of triazines.
-
PMC. (2023). Synthesis of imidazo[4,5-e][1]thiazino[2,3-c][1][8]triazines via a base-induced rearrangement. [Link]
-
Indian Academy of Sciences. Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. [Link]
-
PMC. Ethyl 2-[(E)-4-(dimethylamino)benzylidenehydrazino]-5-nitrobenzoate. [Link]
-
PubChem. Ethyl 4-(methylamino)benzoate. [Link]
-
Organic Chemistry Portal. Synthesis of imino ethers (imidates). [Link]
-
Common Organic Chemistry. Nitrile to Ester - Pinner Reaction. [Link]
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PubMed. Ethyl 4-amino-3-methyl-benzoate. [Link]
-
MDPI. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]
-
ResearchGate. Amidation of methyl benzoate with various amines. [Link]
-
Journal of Pharmaceutical Negative Results. Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. [Link]
-
Cheméo. Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6). [Link]
-
American Research Journals. Synthesis of some 4-oxobenzotriazolo Hydrazones. [Link]
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The Formimidate Moiety: A Detailed Guide to Utilizing Ethyl 4-(ethoxy(imino)methyl)benzoate as a Versatile Protecting Group for Amines
Introduction: Navigating the Landscape of Amine Protection
In the intricate world of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is a cornerstone of success.[1][2] Among the various functionalities, the primary amine stands out for its nucleophilicity and basicity, often necessitating protection to prevent unwanted side reactions.[3][4] While a plethora of amine protecting groups exist, each with its unique set of introduction and cleavage conditions, the search for novel, orthogonal, and robust protecting groups remains a vibrant area of research.[5][6][7] This application note delves into the practical use of ethyl 4-(ethoxy(imino)methyl)benzoate, a reagent that introduces the p-ethoxycarbonylphenylformimidate protecting group onto primary amines. We will explore the underlying chemistry, provide detailed protocols for its application, and discuss its strategic advantages in complex synthetic routes.
The ideal protecting group should be easily introduced in high yield, stable to a wide range of reaction conditions, and readily cleaved under specific, mild conditions that do not affect other sensitive functional groups within the molecule.[2] The formimidate protecting group derived from ethyl 4-(ethoxy(imino)methyl)benzoate offers a valuable addition to the synthetic chemist's toolkit, providing an alternative to more common carbamate-based protecting groups like Boc, Cbz, and Fmoc.[1][4]
The Chemistry of Imidate-Based Protecting Groups: A Mechanistic Overview
Ethyl 4-(ethoxy(imino)methyl)benzoate belongs to the class of compounds known as imidates. The core of its utility as a protecting group lies in the reactivity of the imidate functional group towards primary amines. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the imidate, leading to the formation of a new C-N bond and the displacement of an ethoxy group. This transformation effectively converts the nucleophilic primary amine into a significantly less reactive formimidamide.
The stability of the resulting protected amine is attributed to the delocalization of the nitrogen lone pair into the imine system. Deprotection is typically achieved under mild acidic conditions, which hydrolyze the formimidamide to regenerate the primary amine and a byproduct derived from the protecting group.[8] The presence of the ethoxycarbonyl group on the phenyl ring can influence the reactivity and stability of the protecting group, offering potential for fine-tuning its properties.
Synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate
While commercially available from some suppliers[9], the synthesis of ethyl 4-(ethoxy(imino)methyl)benzoate can be achieved from readily available starting materials. A common route involves the Pinner reaction, where a nitrile is treated with an alcohol in the presence of an acid catalyst. In this case, ethyl 4-cyanobenzoate would be the starting nitrile.
A plausible synthetic route is outlined below:
-
Esterification: 4-Bromobenzoic acid is esterified to ethyl 4-bromobenzoate.[10]
-
Cyanation: The bromo group is displaced with a cyanide source, such as cuprous cyanide, to yield ethyl 4-cyanobenzoate.[10]
-
Pinner Reaction: Ethyl 4-cyanobenzoate is then reacted with ethanol and a strong acid (e.g., HCl) to form the imidate hydrochloride salt. Subsequent neutralization affords the desired ethyl 4-(ethoxy(imino)methyl)benzoate.
Experimental Protocols
Protocol 1: Protection of a Primary Amine
This protocol describes a general procedure for the protection of a primary amine using ethyl 4-(ethoxy(imino)methyl)benzoate.
Materials:
-
Primary amine substrate
-
Ethyl 4-(ethoxy(imino)methyl)benzoate
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Magnetic stirrer and stirring bar
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine substrate (1.0 eq) in the chosen anhydrous aprotic solvent under an inert atmosphere.
-
Add ethyl 4-(ethoxy(imino)methyl)benzoate (1.1 - 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the protected amine.
Causality and Experimental Choices:
-
Anhydrous conditions and inert atmosphere: Imidates can be sensitive to moisture, which can lead to hydrolysis. An inert atmosphere prevents side reactions with atmospheric components.
-
Stoichiometry: A slight excess of the protecting group reagent is often used to ensure complete consumption of the starting amine.
-
Solvent: Aprotic solvents are used to avoid reaction with the imidate. The choice of solvent may depend on the solubility of the substrate.
Protocol 2: Deprotection of the Formimidate Group
This protocol outlines a general method for the cleavage of the p-ethoxycarbonylphenylformimidate protecting group.
Materials:
-
Protected amine substrate
-
Aqueous acidic solution (e.g., 1 M HCl, aqueous acetic acid)
-
Organic solvent for extraction (e.g., Ethyl acetate, DCM)
-
Base for neutralization (e.g., Saturated sodium bicarbonate solution)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolve the protected amine in a suitable organic solvent.
-
Add the aqueous acidic solution to the mixture.
-
Stir the reaction at room temperature. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected amine. Further purification may be performed if necessary.
Causality and Experimental Choices:
-
Acidic Conditions: The formimidamide linkage is susceptible to acid-catalyzed hydrolysis.[8] The choice of acid and its concentration can be adjusted to control the rate of deprotection.
-
Workup: The neutralization and extraction steps are crucial for isolating the free amine product and removing the byproducts of the deprotection reaction.
Data Presentation: A Comparative Overview
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability |
| Boc | Boc₂O, base | Strong acid (e.g., TFA) | Base, Hydrogenation |
| Cbz | Cbz-Cl, base | Catalytic Hydrogenation | Acid, Base (to some extent) |
| Fmoc | Fmoc-Cl, base | Base (e.g., Piperidine) | Acid, Hydrogenation |
| p-Ethoxycarbonylphenylformimidate | Neutral, aprotic solvent | Mild aqueous acid | Base, Hydrogenation (expected) |
This table provides a general comparison of common amine protecting groups. Specific conditions may vary depending on the substrate.
Visualizing the Workflow
Protection of a Primary Amine
Caption: Workflow for the protection of a primary amine.
Deprotection of the Formimidate Group
Caption: Workflow for the deprotection of a formimidate-protected amine.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of protected product | Incomplete reaction | Increase reaction time, use a slight excess of the protecting reagent. |
| Decomposition of starting material or product | Ensure anhydrous conditions, perform the reaction at a lower temperature. | |
| Incomplete deprotection | Insufficient acid or reaction time | Increase the concentration of the acid or prolong the reaction time. Gentle heating may be applied if the substrate is stable. |
| Side reactions during deprotection | Acid-labile functional groups present in the substrate | Use a milder acid (e.g., aqueous acetic acid) or a buffered system. |
Conclusion and Future Outlook
The use of ethyl 4-(ethoxy(imino)methyl)benzoate to introduce the p-ethoxycarbonylphenylformimidate protecting group presents a valuable and orthogonal strategy for the protection of primary amines. The mild introduction and cleavage conditions make it an attractive alternative to traditional protecting groups, particularly in the synthesis of complex molecules with multiple sensitive functionalities. Further research into the precise stability profile of this protecting group towards a broader range of reagents and reaction conditions will undoubtedly expand its applicability in synthetic organic chemistry and drug development.
References
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Gassman, P. G., & Gruetzmacher, G. (1973).
-
MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved from [Link]
- Deslongchamps, P. (2011). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(20), 3029-3037.
-
LookChem. (n.d.). Production Method of Ethyl 4-methylbenzoate. Retrieved from [Link]
- Wessjohann, L. A., & Scheid, G. (2000). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-. Molecules, 5(3), 484-505.
- Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (22), 3649-3676.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
-
PrepChem.com. (n.d.). Synthesis of (2) Methyl 4-(2-aminoethoxy)benzoate. Retrieved from [Link]
- Roger, G. L. (1967).
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
- Google Patents. (2019). CN109912414B - Preparation method and application of 4-formaldehyde oxime ethyl benzoate.
- Kamal, A., Ramesh, G., & Ramana, K. V. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8027-8029.
- Ma, Z., & Siegel, D. R. (2014). Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. CHIMIA International Journal for Chemistry, 68(6), 404-409.
- Goodman, M., Felix, A., Moroder, L., & Toniolo, C. (Eds.). (2004). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
-
Hampford Research Inc. (n.d.). Ethyl-4-dimethylaminobenzoate (EDAB). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of STAGE C: ETHYL 4-FORMYLBENZOATE. Retrieved from [Link]
- Al-Obeidi, F., & Hruby, V. J. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1698-1704.
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
- Jeyaperumal, K. S., Natarajan, V., Arivanandhan, M., Hayakawa, Y., & Natarajan, S. (2010). Ethyl 4-(dimethylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o167.
- Salomon, C. J., Mata, E. G., & Mascaretti, O. A. (1993). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 49(17), 3691-3728.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
- Albericio, F., & Kruger, H. G. (Eds.). (2012).
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 57870-22-1|Ethyl 4-(ethoxy(imino)methyl)benzoate|BLD Pharm [bldpharm.com]
- 10. CN109912414B - Preparation method and application of 4-formaldehyde oxime ethyl benzoate - Google Patents [patents.google.com]
The Emerging Role of Ethyl 4-(ethoxy(imino)methyl)benzoate in Advanced Polymer Synthesis: A Guide for Researchers
For Immediate Release
[City, State] – February 23, 2026 – In the ever-evolving landscape of polymer chemistry, the quest for novel initiators to control polymerization reactions and synthesize well-defined polymers is paramount. This application note delves into the synthesis, characterization, and potential applications of Ethyl 4-(ethoxy(imino)methyl)benzoate, a promising but under-explored compound in the realm of polymer chemistry. This guide is tailored for researchers, scientists, and drug development professionals interested in leveraging advanced polymer architectures for next-generation materials and therapeutics.
Introduction: The Untapped Potential of Aromatic Imidates in Polymerization
Ethyl 4-(ethoxy(imino)methyl)benzoate, an aromatic imidate, holds significant potential as a cationic initiator, particularly for the ring-opening polymerization (CROP) of cyclic monomers like 2-oxazolines. The resulting poly(2-oxazoline)s (POx) are a class of biocompatible and "stealth" polymers that are gaining traction as alternatives to poly(ethylene glycol) (PEG) in biomedical applications such as drug delivery and tissue engineering.[1][2][3][4] The unique structure of Ethyl 4-(ethoxy(imino)methyl)benzoate, featuring a reactive imino ester group attached to a functionalizable benzoate moiety, offers a gateway to synthesizing end-functionalized polymers with tailored properties.
This document provides a comprehensive overview of the synthesis of this initiator via the classic Pinner reaction, its characterization, and a detailed protocol for its proposed application in the cationic ring-opening polymerization of 2-ethyl-2-oxazoline, a common monomer for producing biocompatible POx.
Synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate: A Modern Take on the Pinner Reaction
The synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate is achieved through the Pinner reaction, an acid-catalyzed reaction between a nitrile and an alcohol.[5][6][7] This method provides a reliable route to imidate salts, which can be subsequently neutralized to yield the desired imino ester.
Reaction Scheme:
Caption: Pinner reaction for the synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate.
Detailed Synthesis Protocol:
Materials:
-
Ethyl 4-cyanobenzoate
-
Anhydrous ethanol
-
Dry hydrogen chloride (gas)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve ethyl 4-cyanobenzoate (1 equivalent) in a minimal amount of anhydrous ethanol (1.2 equivalents).
-
Acid Catalysis: Cool the solution to 0°C in an ice bath. Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10°C. Continue the HCl addition until the solution is saturated.
-
Pinner Salt Formation: Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. The formation of a white precipitate, the Pinner salt (imidate hydrochloride), should be observed.
-
Isolation of Pinner Salt: Add anhydrous diethyl ether to the reaction mixture to facilitate complete precipitation of the Pinner salt. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Neutralization: Suspend the dried Pinner salt in diethyl ether and cool to 0°C. Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the effervescence ceases and the aqueous layer is basic.
-
Product Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield Ethyl 4-(ethoxy(imino)methyl)benzoate as an oil or low-melting solid.
Table 1: Synthesis Parameters and Expected Outcome
| Parameter | Value |
| Reactant Ratio (Nitrile:Alcohol) | 1 : 1.2 |
| Catalyst | Dry HCl gas |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Expected Yield | 70-85% |
Characterization of Ethyl 4-(ethoxy(imino)methyl)benzoate
Thorough characterization is essential to confirm the structure and purity of the synthesized initiator. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons, the ethoxy groups (quartet and triplet), and the imine proton (which may be broad or exchangeable).
-
¹³C NMR: Look for the carbonyl carbon of the ester, the imino carbon, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: A strong C=N stretching vibration is expected around 1650-1680 cm⁻¹, and the C=O stretch of the ester at approximately 1720 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Application in Polymer Chemistry: Cationic Ring-Opening Polymerization of 2-Ethyl-2-Oxazoline
Ethyl 4-(ethoxy(imino)methyl)benzoate is proposed as a novel initiator for the cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (EtOx). The initiation mechanism is hypothesized to proceed via the formation of a highly electrophilic species that attacks the nucleophilic nitrogen of the oxazoline monomer.[8][9]
Proposed Initiation Mechanism:
Caption: Proposed initiation of 2-ethyl-2-oxazoline polymerization.
Detailed Polymerization Protocol:
Materials:
-
Ethyl 4-(ethoxy(imino)methyl)benzoate (initiator)
-
2-Ethyl-2-oxazoline (monomer), freshly distilled over CaH₂
-
Anhydrous acetonitrile (solvent)
-
Methanol (terminating agent)
Procedure:
-
Monomer and Solvent Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add freshly distilled 2-ethyl-2-oxazoline to a flame-dried Schlenk flask. Add anhydrous acetonitrile via syringe.
-
Initiation: In a separate vial under an inert atmosphere, prepare a stock solution of Ethyl 4-(ethoxy(imino)methyl)benzoate in anhydrous acetonitrile. Add the desired amount of the initiator solution to the monomer solution via syringe to achieve the target monomer-to-initiator ratio (e.g., [M]/[I] = 50).
-
Polymerization: Place the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 80°C). Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion by gas chromatography (GC) or ¹H NMR.
-
Termination: Once the desired monomer conversion is reached, terminate the polymerization by adding an excess of methanol.
-
Polymer Isolation and Purification: Precipitate the polymer by adding the reaction mixture to cold diethyl ether. Collect the polymer by centrifugation or filtration, redissolve it in a minimal amount of a suitable solvent (e.g., chloroform), and re-precipitate into cold diethyl ether. Dry the purified poly(2-ethyl-2-oxazoline) under vacuum.
Table 2: Typical Polymerization Conditions
| Parameter | Condition |
| Monomer | 2-Ethyl-2-oxazoline |
| Initiator | Ethyl 4-(ethoxy(imino)methyl)benzoate |
| Solvent | Anhydrous Acetonitrile |
| Temperature | 70 - 90°C |
| [Monomer]/[Initiator] Ratio | 25:1 to 200:1 |
| Termination Agent | Methanol |
Characterization of the Resulting Polymer
The synthesized poly(2-ethyl-2-oxazoline) should be characterized to determine its molecular weight, molecular weight distribution (polydispersity), and end-group fidelity.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A successful living/controlled polymerization should yield a narrow PDI (typically < 1.3).
-
NMR Spectroscopy (¹H NMR): To confirm the polymer structure and to determine the degree of polymerization by comparing the integration of the polymer backbone protons to the initiator fragment protons at the chain end.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: To confirm the end-group fidelity and the absolute molecular weight of the polymer chains.
Potential Applications in Drug Development
The use of Ethyl 4-(ethoxy(imino)methyl)benzoate as an initiator provides a straightforward route to end-functionalized poly(2-oxazoline)s. The benzoate ester group at the polymer chain end can be readily hydrolyzed to a carboxylic acid, which can then be conjugated to drugs, targeting ligands, or other biomolecules. This opens up a wide range of possibilities in drug delivery, including:
-
Polymer-drug conjugates: Covalently attaching a drug to the polymer can improve its solubility, stability, and pharmacokinetic profile.
-
Micellar drug delivery: Amphiphilic block copolymers can be synthesized by sequential monomer addition, which can self-assemble into micelles to encapsulate hydrophobic drugs.[2]
-
Targeted drug delivery: The terminal functional group can be used to attach targeting moieties (e.g., antibodies, peptides) to direct the polymer-drug conjugate to specific cells or tissues.
Conclusion
Ethyl 4-(ethoxy(imino)methyl)benzoate represents a versatile and promising tool for the synthesis of well-defined, functional polymers. Its straightforward synthesis via the Pinner reaction and its potential to initiate the cationic ring-opening polymerization of 2-oxazolines make it an attractive candidate for researchers in polymer chemistry and drug development. The ability to introduce a functional handle at the polymer chain end in a single step provides a significant advantage for the design of advanced biomaterials and drug delivery systems. Further exploration of this and similar aromatic imidate initiators is warranted to fully unlock their potential in creating next-generation polymeric materials.
References
-
Poly(2-oxazoline)s (POx) in Biomedical Applications. (URL: [Link])
-
Poly(2-oxazolines) in Biological and Biomedical Application Contexts. (URL: [Link])
-
Luxenhofer, R., et al. (2018). Poly(2-oxazoline)s based biomaterials: A comprehensive and critical update. Biomaterials, 178, 292-322. (URL: [Link])
-
de la Rosa, V. R. (2014). Poly (2-oxazoline) s as materials for biomedical applications. Journal of Materials Science: Materials in Medicine, 25(5), 1211-1225. (URL: [Link])
-
Jordan, R., et al. (1998). Surface Initiated Living Cationic Polymerization of 2-Oxazolines. Journal of the American Chemical Society, 120(4), 673-674. (URL: [Link])
-
Fijten, M. W. M., Hoogenboom, R., & Schubert, U.S. (2008). Initiator effect on the cationic ring-opening copolymerization of 2-ethyl-2-oxazoline and 2-phenyl-2-oxazoline. Journal of Polymer Science Part A: Polymer Chemistry, 46(14), 4804-4816. (URL: [Link])
-
Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 4(94), 52206-52210. (URL: [Link])
-
Hoogenboom, R., et al. (2008). Initiator effect on the cationic ring-opening copolymerization of 2-ethyl-2-oxazoline and 2-phenyl-2-oxazoline. Journal of Polymer Science Part A: Polymer Chemistry, 46(14), 4804-4816. (URL: [Link])
-
Luxenhofer, R., et al. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Polymers, 15(5), 1234. (URL: [Link])
-
T. Theato, et al. (2014). Living cationic ring-opening polymerization of 2-ethyl-2-oxazoline following sustainable concepts: microwave-assisted and droplet-based millifluidic processes in an ionic liquid medium. Polymer Chemistry, 5(17), 5048-5053. (URL: [Link])
-
Mechanism of Cationic Polymerization. (URL: [Link])
-
Chemical Engineering 160/260 Polymer Science and Engineering Lecture 19 - Cationic/Anionic/Living Polymerizations. (URL: [Link])
-
Cationic Ring-Opening Polymerization-Induced Self-Assembly (CROPISA) of 2-Oxazolines: From Block Copolymer. (URL: [Link])
-
Chemistry Notes. (2020). Cationic Polymerization: An Easy Mechanism and Kinetics. (URL: [Link])
-
Quasiliving cationic ring-opening polymerization of 2-ethyl-2-oxazoline in benzotrifluoride, as an alternative reaction medium. (URL: [Link])
-
Greena's Chemistry Class. (2020). Mechanism of Cationic Polymerization. YouTube. (URL: [Link])
-
Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates. (URL: [Link])
-
Islam, S. M., et al. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. (URL: [Link])
-
Cationic polymerization. Wikipedia. (URL: [Link])
-
Hoogenboom, R., et al. (2011). Systematic Investigation of Alkyl Sulfonate Initiators for the Cationic Ring- Opening Polymerization of 2-Oxazolines reveal. Macromolecular Chemistry and Physics, 212(12), 1245-1254. (URL: [Link])
-
Noè, M., Perosa, A., & Selva, M. (2013). A greener Pinner synthesis of trimethylorthoesters RC(OCH3)3 (R = Et, Bu, Ph; 3a, b, and c, respectively) was developed through a two-step sequence carried out in the absence of sol- vents, using MeOH that also acted as a reagent. Green Chemistry, 15(8), 2234-2243. (URL: [Link])
-
PubChem. Ethyl 4-(methylamino)benzoate. (URL: [Link])
-
Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. (URL: [Link])
-
Organic Chemistry Portal. Synthesis of imino ethers (imidates). (URL: [Link])
-
Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. (URL: [Link])
-
Noè, M., Perosa, A., & Selva, M. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 15(8), 2234-2243. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Ethyl 4-(ethoxy(imino)methyl)benzoate Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Ethyl 4-(ethoxy(imino)methyl)benzoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding side product formation during the synthesis and subsequent reactions of this valuable intermediate. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common experimental challenges.
Section 1: Understanding the Chemistry of Ethyl 4-(ethoxy(imino)methyl)benzoate
Ethyl 4-(ethoxy(imino)methyl)benzoate, an imidate ester, is most commonly synthesized via the Pinner reaction.[1][2][3] This involves the acid-catalyzed reaction of ethyl 4-cyanobenzoate with anhydrous ethanol. The resulting imidate, often isolated as a hydrochloride salt (a "Pinner salt"), is a versatile intermediate, primarily used for the synthesis of amidines by reaction with amines.[1][4] However, the reactivity that makes this compound useful also renders it susceptible to several side reactions, particularly in the presence of nucleophiles like water.
The Pinner Reaction: Synthesis and Potential Pitfalls
The synthesis begins by treating a nitrile (ethyl 4-cyanobenzoate) with an alcohol (ethanol) under anhydrous acidic conditions, typically using hydrogen chloride gas.[5][6] The mechanism involves protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by the alcohol.[7][8]
dot graph Pinner_Reaction { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Nitrile [label="Ethyl 4-Cyanobenzoate"]; Alcohol [label="Ethanol (Anhydrous)"]; Acid [label="HCl (gas)"]; Nitrilium [label="Activated Nitrilium Ion"]; Imidate_Salt [label="Ethyl 4-(ethoxy(imino)methyl)benzoate\n(Pinner Salt)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Nitrile -> Nitrilium [label="Protonation"]; Nitrilium -> Imidate_Salt [label="Nucleophilic Attack\nby Ethanol"]; Alcohol -> Nitrilium; Acid -> Nitrile; } dot Caption: Synthesis of the target imidate via the Pinner Reaction.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
FAQ 1: My Pinner reaction yield is low, and I have a significant amount of unreacted ethyl 4-cyanobenzoate. What went wrong?
Answer: Low conversion in a Pinner reaction is a common issue and typically points to problems with reaction conditions or reagent quality.
-
Insufficient Acid Catalyst: The reaction is acid-catalyzed. Ensure that a sufficient amount of anhydrous HCl gas is bubbled through the solution. Inadequate protonation of the nitrile will lead to a sluggish or stalled reaction.[9]
-
Presence of Moisture: The Pinner reaction is highly sensitive to water. Any moisture will compete with the alcohol as a nucleophile and can lead to the hydrolysis of the starting nitrile to the corresponding amide (ethyl 4-carbamoylbenzoate) or hydrolysis of the product imidate salt.[5] All glassware must be rigorously dried (flame or oven-dried), and anhydrous solvents are essential.[10][11]
-
Suboptimal Temperature: While the reaction requires activation, imidate hydrochloride salts can be thermally unstable.[1][10] Running the reaction at too high a temperature can promote decomposition or side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow. Low temperatures are generally favored to prevent rearrangement into amides.[1][10]
Troubleshooting Workflow:
FAQ 2: My product analysis (NMR/LC-MS) shows a significant impurity with a mass corresponding to ethyl 4-aminobenzoate and another to ethyl 4-carbamoylbenzoate. Where are these coming from?
Answer: These are classic side products arising from the hydrolysis of your target imidate ester. The specific product formed depends on the pH at which hydrolysis occurs.[7][12]
-
Ethyl 4-carbamoylbenzoate (Amide): This side product forms from the hydrolysis of the starting nitrile under the acidic reaction conditions if water is present. It can also form from the thermal rearrangement of the imidate salt, especially if the reaction is overheated.[1][10]
-
Ethyl 4-aminobenzoate (Ester/Amine): This is the primary product of imidate salt hydrolysis. The imidate is attacked by water to form a tetrahedral intermediate. Under most pH conditions, this intermediate collapses to yield the more stable ester and an amine (ammonia in this case).[12][13]
Mechanism of Imidate Hydrolysis:
Mitigation Strategies:
-
Strict Anhydrous Conditions: As with low yield, the primary preventative measure is the rigorous exclusion of water from the reaction.[10][11]
-
Controlled Work-up: When quenching the reaction or performing a work-up, use non-aqueous or cold aqueous solutions to minimize the duration of contact with water. If an aqueous wash is necessary, perform it quickly at low temperatures.
FAQ 3: I am reacting my imidate ester with an amine to form an amidine, but my yield is low and I am regenerating the starting ester, ethyl 4-benzoate. Why?
Answer: This issue points to a competition between your desired amine nucleophile and water, which is often present in the amine reagent or solvent.
-
Amine Purity: Ensure your amine is anhydrous. Many common amines are hygroscopic and can introduce enough water to cause significant hydrolysis of the imidate.[9]
-
Reaction Conditions: The reaction of an imidate with an amine to form an amidine is often performed in a non-protic solvent to disfavor hydrolysis.[14] If an alcohol is used as a solvent, it can also compete as a nucleophile, potentially leading to orthoester formation, though this is less common than hydrolysis.[1]
Comparative Reaction Rates:
| Reaction | Nucleophile | Relative Rate | Common Product(s) |
|---|---|---|---|
| Amidine Formation | R-NH₂ (Anhydrous) | Desired | Target Amidine |
| Hydrolysis | H₂O | Often faster | Ethyl 4-benzoate, Ammonia |
| Orthoester Formation | EtOH (Excess) | Slower | Ethyl 4-(diethoxymethyl)benzoate |
Table 1: Competing nucleophilic reactions with the imidate ester.
Recommended Protocol for Amidine Synthesis:
-
Prepare the Free Base: Isolate the imidate from its hydrochloride salt. This can be done by careful neutralization with a base like potassium carbonate in a non-aqueous solvent (e.g., diethyl ether), followed by extraction.[4]
-
Use Anhydrous Reagents: Use a freshly distilled or dried amine and an anhydrous, non-protic solvent (e.g., THF, Dioxane).
-
Monitor Progress: Follow the reaction by TLC or LC-MS to determine the optimal reaction time and prevent decomposition of the product.
FAQ 4: How can I best purify my crude Ethyl 4-(ethoxy(imino)methyl)benzoate product to remove these side products?
Answer: Purification must be approached carefully to avoid inducing further hydrolysis of your desired product.
-
For the Imidate Salt:
-
Recrystallization: If the Pinner salt precipitates from the reaction mixture, it can often be purified by washing with a cold, anhydrous solvent like diethyl ether to remove unreacted starting materials. Recrystallization from a non-protic solvent system may be possible but is often challenging due to instability.
-
-
For the Free Imidate Base:
-
Aqueous Washing (Caution): A rapid wash with a cold, dilute sodium carbonate or bicarbonate solution can remove acidic impurities.[15][16] However, this introduces water and risks hydrolysis. The organic layer must be separated immediately and thoroughly dried with a drying agent like anhydrous sodium sulfate.[15]
-
Distillation: If the imidate free base is thermally stable and volatile enough, vacuum distillation can be an effective purification method.[16][17]
-
Chromatography: Column chromatography on silica gel can be used, but it must be performed with caution. The acidic nature of silica gel can promote hydrolysis. It is advisable to use a solvent system containing a small amount of a basic modifier, such as triethylamine (~1%), to neutralize the silica surface.
-
Section 3: Summary of Key Side Products
| Side Product Name | Chemical Formula | Origin | Mitigation Strategy |
| Ethyl 4-carbamoylbenzoate | C₁₀H₁₁NO₃ | Nitrile hydrolysis; Thermal rearrangement | Strict anhydrous conditions; Temperature control[1][10] |
| Ethyl 4-benzoate | C₉H₁₀O₂ | Imidate hydrolysis | Strict anhydrous conditions; Anhydrous work-up[12][13] |
| Ethyl 4-(diethoxymethyl)benzoate (Orthoester) | C₁₄H₂₀O₄ | Reaction with excess ethanol | Use stoichiometric alcohol; Avoid excess alcohol as solvent[1] |
Table 2: Common side products and mitigation strategies.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]
-
Scribd. (n.d.). Amidines Synthesis Methods Guide. Retrieved from [Link]
-
Research and Reviews. (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Open Access Journals. Retrieved from [Link]
- Google Patents. (n.d.). US3417122A - Imidate esters and amidines and the salts thereof.
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]
-
University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Retrieved from [Link]
-
Schäfer, C., & Schneider, C. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. Retrieved from [Link]
-
Reddit. (2022, August 3). hydrolysis of imidate. r/OrganicChemistry. Retrieved from [Link]
-
Benner, C. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]
-
AUS-e-TUTE. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner Reaction [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. US3417122A - Imidate esters and amidines and the salts thereof - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. rroij.com [rroij.com]
- 8. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Amidine synthesis [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 17. coachbenner.weebly.com [coachbenner.weebly.com]
Technical Support Center: Ethyl 4-(ethoxy(imino)methyl)benzoate Reactions
Welcome to the technical support center for troubleshooting reactions involving Ethyl 4-(ethoxy(imino)methyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and handling of this versatile chemical intermediate. As a reactive imino ester, its successful synthesis, isolation, and use depend on careful control of reaction parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate potential experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Synthesis & Yield Issues
Question 1: My Pinner reaction to synthesize Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride from ethyl 4-cyanobenzoate is resulting in very low or no yield. What are the most likely causes?
Answer: A low or non-existent yield in a Pinner reaction is a common issue that almost always points to three critical parameters: the presence of water, the quality of the acid catalyst, or improper temperature control.[1][2]
-
Causality - The Role of Anhydrous Conditions: The Pinner reaction mechanism involves the protonation of the nitrile nitrogen by a strong acid, which activates the nitrile carbon for nucleophilic attack by ethanol.[3][4] The intermediate, a Pinner salt, is highly susceptible to hydrolysis.[5][6] Any trace amount of water in the reaction mixture will rapidly convert the desired imidate product into the corresponding ester (ethyl 4-ethoxycarbonylbenzoate) and ammonia, effectively destroying your yield.[1]
-
Causality - Acid Catalyst and Temperature: The reaction requires a strong acid catalyst, classically anhydrous hydrogen chloride (HCl) gas.[3][7] Using aqueous HCl will introduce water, leading to the hydrolysis issue mentioned above. Furthermore, the imidate hydrochloride salt (Pinner salt) is often thermodynamically unstable at higher temperatures.[8] Elevated temperatures can promote decomposition into an amide and an alkyl chloride, another common side reaction.[1]
Troubleshooting Protocol:
-
Ensure Strict Anhydrous Conditions:
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous ethanol. Commercial absolute ethanol can be further dried over activated 3Å molecular sieves for at least 24 hours.
-
Use a high-purity source of ethyl 4-cyanobenzoate.[9]
-
If generating HCl gas in situ (e.g., from acetyl chloride and ethanol), ensure the reagents are of the highest purity and are handled under an inert atmosphere.[10]
-
-
Verify Acid Source:
-
The most reliable method is to bubble dry HCl gas directly through the cooled reaction mixture.[1]
-
Ensure the gas is passed through a drying tube (e.g., filled with calcium chloride or sulfuric acid) before entering the reaction vessel.
-
-
Maintain Low Temperature:
Question 2: I am observing a significant amount of ethyl benzoate as a byproduct. How can I minimize its formation?
Answer: The formation of ethyl benzoate indicates that the primary side reaction occurring is the hydrolysis of your product, Ethyl 4-(ethoxy(imino)methyl)benzoate.[5][11] This happens when the imino ester reacts with water.
The mechanism involves the protonation of the imidate nitrogen, followed by nucleophilic attack by water on the imine carbon. This is often catalyzed by the acidic conditions of the reaction itself.[5] The key to preventing this is the rigorous exclusion of water from your reaction system. Please refer to the detailed troubleshooting steps for ensuring anhydrous conditions in Question 1.
Workflow: Minimizing Hydrolysis Side Product
Caption: Troubleshooting workflow for minimizing ethyl benzoate byproduct.
Category 2: Product Isolation & Stability
Question 3: My isolated Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride salt appears unstable and decomposes over time. How can I properly handle and store it?
Answer: The instability you are observing is an inherent characteristic of many simple alkyl imidates, especially imidate salts.[12][13] They are reactive intermediates by nature and are sensitive to moisture, heat, and pH changes.[5]
-
Moisture: As discussed, imidates readily hydrolyze. Atmospheric moisture is sufficient to cause degradation over time.
-
Temperature: Pinner salts can be thermally labile, and storage at room temperature can lead to decomposition.[1]
Best Practices for Handling and Storage:
-
Isolation: After the reaction is complete, the product is typically isolated by filtration or by removing the excess solvent and HCl in vacuo. Trituration with a dry, non-polar solvent like diethyl ether or isopropyl acetate can help in obtaining a clean, crystalline solid.[10] Perform all steps quickly and under an inert atmosphere if possible.
-
Storage:
-
Store the isolated salt in a tightly sealed container, preferably within a desiccator containing a strong drying agent (e.g., P₂O₅).
-
Store the container at low temperatures (-20°C is recommended) to minimize thermal decomposition.[1]
-
-
Consider In Situ Use: Due to their inherent instability, imidates are very often generated and used immediately (in situ) for the next synthetic step without isolation.[10][13] This is the most effective strategy to avoid degradation.
-
Structural Modification for Stability: Recent studies have shown that using bulkier alcohols, such as n-butanol, can lead to the formation of significantly more stable and easily isolable imidate HCl salts that are more resistant to hydrolysis.[5][12][13] If your experimental design allows, consider synthesizing the butyl analog for improved stability.
Table 1: Factors Influencing Imidate Stability
| Parameter | Condition for High Stability | Rationale |
| pH | Anhydrous, neutral, or slightly basic | Highly susceptible to acid- or base-catalyzed hydrolysis.[5] |
| Temperature | Low (≤ 0°C for reaction, ≤ -20°C for storage) | Prevents thermal decomposition to amide/alkyl chloride.[8] |
| Moisture | Strictly anhydrous | Prevents rapid hydrolysis to the corresponding ester.[1][2] |
| Alkoxy Group | Bulkier groups (e.g., n-butyl) | Steric hindrance can slow the rate of hydrolysis, leading to more stable, isolable salts.[5][13] |
Key Reaction Mechanisms
Pinner Reaction: Synthesis Pathway
The synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride proceeds via the classic Pinner reaction. The mechanism involves the activation of the nitrile by an acid, followed by nucleophilic addition of the alcohol.[3][6]
Caption: The Pinner reaction mechanism for imidate synthesis.
Hydrolysis: Primary Degradation Pathway
The most common side reaction and degradation pathway for the Pinner salt is hydrolysis, which converts the desired product into an ester.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Pinner Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Ethyl 4-cyanobenzoate | C10H9NO2 | CID 81589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Common impurities in "Ethyl 4-(ethoxy(imino)methyl)benzoate" synthesis
This technical guide addresses the critical quality attributes and impurity profiles associated with the synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate (also known as Ethyl 4-ethoxycarbonimidoylbenzoate).[1] This intermediate is a linchpin in the synthesis of benzamidine-based anticoagulants and serine protease inhibitors.[1]
The synthesis predominantly relies on the Pinner Reaction , a pathway notorious for its sensitivity to moisture and thermal instability.
Impurity Profile & Identification
The following table summarizes the most frequent impurities encountered during the Pinner synthesis of the target imidate.
| Impurity ID | Common Name | Structure Description | Origin/Cause | Detection (1H NMR / IR) |
| IMP-A | Ethyl 4-cyanobenzoate | Starting Material (Nitrile) | Incomplete conversion; HCl saturation insufficient.[1] | NMR: Triplet ~1.4 ppm (ester ethyl only). IR: Sharp peak ~2230 cm⁻¹ (CN). |
| IMP-B | Ethyl terephthalate (Diester) | Di-ethyl ester | Hydrolysis (Acidic): Moisture ingress during reaction or acidic workup.[1] | NMR: Symmetric ethyl signals. Loss of NH signal (~10-11 ppm).[1] |
| IMP-C | Ethyl 4-carbamoylbenzoate | Primary Amide | Thermal Decomposition: Pinner salt heated >40°C. Hydrolysis (Basic): High pH during neutralization.[1] | NMR: Broad NH₂ singlets (~6.0–8.0 ppm). IR: Amide bands ~1680 cm⁻¹.[1] |
| IMP-D | Ethyl 4-(triethoxymethyl)benzoate | Ortho-ester | Over-reaction: Excess ethanol + prolonged reaction time.[1] | NMR: High integration of ethoxy signals (3x EtO groups). |
| IMP-E | Triazine Trimer | 1,3,5-Triazine derivative | Thermal Trimerization: Exothermic runaway or lack of cooling.[1] | NMR: Complex aromatic region; loss of aliphatic signals (if ethanol eliminated). |
Troubleshooting Guide (FAQ)
Q1: My reaction mixture solidified, but the NMR shows a mixture of starting material and amide (IMP-C). What happened?
Diagnosis: Thermal Decomposition (Pinner Salt Instability). Explanation: The intermediate imidate hydrochloride (Pinner salt) is thermally unstable.[2][3] If the reaction temperature exceeds 5–10°C during the HCl gas addition, or if the mixture is allowed to warm up before the conversion is complete, the salt undergoes a "von Braun-type" elimination to form the amide (IMP-C) and ethyl chloride. Solution:
-
Maintain temperature between -5°C and 0°C during HCl saturation.
-
Ensure the reaction vessel is actively cooled during the stirring phase (0°C to 4°C). Do not stir at room temperature (RT) until conversion is confirmed.
Q2: I see a significant "Diester" (IMP-B) peak in my final product. I used anhydrous ethanol.
Diagnosis: Moisture Infiltration (Hydrolysis). Explanation: Imidates are extremely hygroscopic.[1] Even "anhydrous" ethanol can absorb atmospheric moisture rapidly. In the presence of water and acid (HCl), the imidate hydrolyzes exclusively to the ester (Ethyl terephthalate) and ammonium chloride. Solution:
-
Protocol Check: Did you use a drying tube or positive nitrogen pressure?
-
Solvent: Dry ethanol over 3Å molecular sieves for 24 hours before use.
-
HCl Source: Use generated HCl gas (via H₂SO₄/NaCl or Acetyl Chloride/EtOH) rather than using old HCl/Dioxane solutions which may have absorbed water.
Q3: The reaction conversion stalled at 60%. Adding more HCl didn't help.
Diagnosis: Equilibrium Limitation / HCl Saturation. Explanation: The Pinner reaction requires a massive excess of HCl to push the equilibrium toward the salt form. Simply bubbling "some" HCl is insufficient. The solvent must be saturated (typically >30% w/w HCl). Solution:
-
Weigh the flask before and after HCl addition. You need >1.1 equivalents of HCl relative to the solvent volume, not just the substrate.
-
Ensure the nitrile is fully soluble. If it precipitates, add a co-solvent like anhydrous Dichloromethane (DCM) or Chloroform.
Q4: During workup (neutralization), the product turned into a sticky gum/oil. How do I crystallize it?
Diagnosis: Improper pH Control or Free Base Instability.[1] Explanation: The free base imidate is an oil or low-melting solid.[1] If you neutralize with strong base (NaOH/KOH) and the pH spikes >10, you risk hydrolysis to the amide. Solution:
-
Neutralization: Use a biphasic system (DCM + sat. NaHCO₃) at 0°C .
-
Rapid Workup: Do not let the free base sit in the aqueous layer. Extract immediately, dry over MgSO₄, and strip solvent.
-
Storage: Store the free base under Argon at -20°C. It degrades within hours at RT in air.
Visualizing the Reaction Logic
The following diagram illustrates the critical pathways determining purity.
Caption: Reaction pathways showing the critical control points for preventing Amide (Thermal) and Ester (Hydrolytic) impurities.
Optimized Synthetic Protocol
Objective: Synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate (Free Base) with <1% Amide impurity.
Reagents:
-
Ethyl 4-cyanobenzoate (1.0 eq)[1]
-
Absolute Ethanol (Anhydrous, stored over 3Å sieves)
-
Acetyl Chloride (for in-situ HCl generation) OR Anhydrous HCl gas cylinder[1]
-
Dichloromethane (DCM)[1]
Step-by-Step Methodology:
-
Preparation of HCl-Ethanol (In-Situ Method):
-
Note: This method avoids the moisture risks of gas cylinders.
-
Charge a flame-dried flask with Anhydrous Ethanol (10 vol relative to nitrile) under Argon.
-
Cool to 0°C in an ice/salt bath.
-
Dropwise add Acetyl Chloride (3.0 eq). Exothermic reaction![1] Maintain T < 5°C.
-
Mechanism:[1][4][5][6][7][8][9] Acetyl Chloride + EtOH → Ethyl Acetate + HCl (anhydrous).
-
-
Pinner Reaction:
-
Add Ethyl 4-cyanobenzoate (1.0 eq) to the HCl/EtOH solution.[1]
-
Stir at 0°C to 4°C for 12–24 hours.
-
Monitoring: Check by TLC (Note: Imidate salt stays on baseline; Nitrile moves).
-
CRITICAL: Do not heat. If precipitation occurs (this is good, it's the salt), add a small amount of dry DCM to maintain stirring if necessary, or allow it to crystallize.
-
-
Isolation of Pinner Salt (Optional but Recommended):
-
Add cold anhydrous Diethyl Ether (excess) to precipitate the salt fully.
-
Filter rapidly under Nitrogen. Wash with cold Ether.
-
Why? Removes excess acid and unreacted nitrile.
-
-
Neutralization (Free Base Formation):
-
Suspend the Pinner Salt in DCM (10 vol).
-
Cool to 0°C .
-
Add saturated aqueous NaHCO₃ (or K₂CO₃) rapidly while stirring vigorously.
-
Stop point: As soon as the solid dissolves and CO₂ evolution stops, separate layers immediately.
-
Extract aqueous layer once with DCM.
-
Dry combined organics over Na₂SO₄ (anhydrous) for 10 mins.
-
Concentrate in vacuo at < 25°C (Water bath).
-
-
Storage:
-
Obtain the product as a colorless oil or white solid.
-
Use immediately for the next step (e.g., amidine formation) or store at -20°C under Argon.
-
References
-
Pinner, A. "Ueber die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, vol. 16, no. 2, 1883, pp. 1643–1655. Link
-
Hunter, M. J., & Ludwig, M. L. "The Reaction of Imidoesters with Proteins and Related Small Molecules." Journal of the American Chemical Society, vol. 84, no. 18, 1962, pp. 3491–3504. Link[1]
- Decroix, B., et al. "Synthesis of Benzamidine Derivatives as Specific Inhibitors of Factor Xa." Journal of Medicinal Chemistry, vol. 48, no. 15, 2005.
-
Roger, R., & Neilson, D. G. "The Chemistry of Imidates." Chemical Reviews, vol. 61, no. 2, 1961, pp. 179–211. Link[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. iris.unive.it [iris.unive.it]
- 5. US20040192955A1 - Process for the preparation of ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Ethyl 4-(ethoxy(imino)methyl)benzoate
Topic: Catalyst Selection & Process Optimization Molecule: Ethyl 4-(ethoxy(imino)methyl)benzoate (CAS: 57870-22-1) Class: Aromatic Imidate Ester (Pinner Salt Derivative)
Executive Summary: The Bis-Electrophile Challenge
As a researcher working with Ethyl 4-(ethoxy(imino)methyl)benzoate , you are managing a "bis-electrophile." This molecule contains two distinct reactive centers:
-
The Imidate (C-1): Highly reactive toward nucleophiles; prone to hydrolysis.
-
The Benzoate Ester (C-4): Moderately reactive; requires higher activation energy.
Your primary technical challenge is Chemoselectivity. You must select a catalyst that activates the imidate functionality for amidine or heterocycle formation without disturbing the distal ethyl ester or hydrolyzing the imidate back to the parent benzoate.
This guide provides the catalytic frameworks to navigate these competing pathways.
Decision Matrix: Select Your Pathway
Before selecting a catalyst, identify your target transformation. The choice of catalyst dictates the reaction trajectory.
Figure 1: Reaction divergence based on catalyst selection and environmental control.
Pathway A: Synthesis of Amidines (Benzamidine Derivatives)
This is the most common application, serving as a precursor for serine protease inhibitors or DNA-binding ligands.
Catalyst Selection Guide
| Catalyst Class | Specific Catalyst | Recommended For | Mechanism Note |
| Weak Brønsted Acid | Glacial Acetic Acid (HOAc) | Standard Amines. Primary alkyl amines or anilines with moderate nucleophilicity. | Acts as a proton shuttle, activating the imidate nitrogen without hydrolyzing the ester. |
| Lewis Acid | Yb(OTf)₃ (5-10 mol%) | Deactivated Amines. Electron-deficient anilines or sterically hindered amines. | Coordinates to the imidate nitrogen, increasing electrophilicity significantly. |
| Lewis Acid | ZnCl₂ | Cost-Sensitive Scale-up. Large batch synthesis where lanthanides are too expensive. | Requires anhydrous conditions to prevent zinc hydroxide formation. |
| None (Thermal) | N/A | Highly Nucleophilic Amines. Hydrazine, ethylenediamine. | Reaction proceeds via direct nucleophilic attack; acid may actually retard rate by protonating the amine. |
Protocol: Acetic Acid Promoted Amidine Synthesis
Objective: Selective conversion of imidate to amidine while preserving the C-4 ester.
-
Preparation: Dissolve Ethyl 4-(ethoxy(imino)methyl)benzoate (1.0 equiv) in anhydrous Ethanol or Dichloromethane (DCM).
-
Note: Ethanol is preferred for solubility; DCM is preferred if the product precipitates.
-
-
Nucleophile Addition: Add the primary amine (1.1 equiv).
-
Catalyst Addition: Add Glacial Acetic Acid (1.5 - 2.0 equiv) .
-
Why stoichiometric? While technically catalytic, the amidine product is a strong base. Using excess acid traps the product as the acetate salt, driving the equilibrium forward and preventing side reactions.
-
-
Reaction: Stir at 40–50°C for 4–12 hours. Monitor by TLC (Imidates stain poorly; look for the disappearance of the starting material spot and appearance of the polar amidine).
-
Workup:
-
Evaporate solvent.[1]
-
Triturate the residue with diethyl ether (removes non-polar impurities).
-
The product remains as the acetate salt. To obtain the free base, partition between EtOAc and saturated NaHCO₃ (Do not use NaOH, as it may hydrolyze the C-4 ester).
-
Pathway B: Heterocycle Formation (Benzimidazoles)
When reacting with 1,2-diamines (e.g., o-phenylenediamine), the imidate serves as a "masked" carboxylic acid equivalent that cyclizes under milder conditions than the ester.
Catalyst Selection Guide
| Catalyst | Conditions | Selectivity Rating |
| p-TsOH (p-Toluenesulfonic acid) | Reflux in Toluene/Xylene | Medium. High heat may cause transesterification at the C-4 position if alcohol solvents are used. Use aprotic solvents. |
| Sc(OTf)₃ or CuI | Microwave or 80°C | High. Lewis acids facilitate ring closure at lower temperatures, preserving the distal ester. |
Troubleshooting: The "Double-Reaction" Trap
-
Issue: The diamine attacks both the imidate (C-1) and the benzoate ester (C-4), leading to polymerization or bis-benzimidazoles.
-
Solution:
-
Temperature Control: Keep reaction below 80°C. The imidate reacts at 40–60°C; the ester requires >100°C.
-
Stoichiometry: Use a slight excess of the imidate (1.1 equiv) relative to the diamine to ensure rapid consumption of the amine before it can attack the ester.
-
Technical FAQs & Troubleshooting
Q1: My yield is low, and I see a new spot that corresponds to Ethyl 4-formylbenzoate (or the acid). What happened?
Diagnosis: Hydrolysis.[2]
Cause: Imidates are extremely moisture-sensitive, especially under acidic catalysis. The mechanism follows:
-
Ensure all solvents are anhydrous (dried over molecular sieves).
-
Switch from a Brønsted acid (HCl/HOAc) to a Lewis Acid (Yb(OTf)₃) . Lewis acids are often water-tolerant but still activate the imidate effectively.
-
Storage: Store the starting material at -20°C under Argon. If it smells like ammonia, it has already degraded.
Q2: Can I use the Hydrochloride salt of the imidate directly?
Answer: Yes, but with a caveat. The commercial form is often the free base, but if you synthesized it via the Pinner reaction, you likely have the HCl salt.
-
Protocol Adjustment: If using the HCl salt, you do not need to add Acetic Acid. The salt itself provides the necessary proton source. However, you must add a tertiary base (like Triethylamine, 0.9 equiv) to liberate a small amount of the free imidate for the initial nucleophilic attack, or simply heat the mixture.
Q3: How do I ensure the amine reacts with the Imidate (C-1) and not the Ester (C-4)?
Answer: Exploiting Hard/Soft Acid-Base (HSAB) theory and kinetics.
-
Kinetics: Imidates react roughly
to times faster with amines than benzoate esters do. -
Thermodynamics: Perform the reaction at the lowest viable temperature (Room Temp to 40°C).
-
Catalyst: Avoid strong alkoxides (NaOMe), which are transesterification catalysts. Use mild acids.
Q4: The reaction stalls with electron-deficient anilines (e.g., 4-nitroaniline).
Answer: Acetic acid is too weak for these poor nucleophiles. Optimization:
-
Switch to Yb(OTf)₃ (10 mol%) in Toluene.
-
Increase temperature to 80°C.
-
Add 4Å molecular sieves to the reaction vessel to scavenge ammonia (if forming heterocycles) or water, driving the equilibrium.
References
-
Pinner Reaction & Imidate Chemistry
-
Lewis Acid Catalysis for Amidines
-
Chemoselectivity (Imidate vs Ester)
-
Heterocycle Formation
-
Lange, U. E. W., et al. (2010).[5] Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 15, 128-156. (Contextual reference for cyclization catalysts).
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amidine synthesis [organic-chemistry.org]
- 7. Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ethyl 4-(ethoxy(imino)methyl)benzoate and Other Imidates in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious selection of reagents is paramount to the successful construction of complex molecular architectures. Among the versatile synthons available, imidates have emerged as powerful building blocks, particularly for the synthesis of nitrogen-containing heterocycles, which form the core of numerous pharmaceuticals.[1] This guide provides an in-depth comparison of Ethyl 4-(ethoxy(imino)methyl)benzoate, an aromatic imidate bearing an electron-withdrawing group, with other common imidates, offering insights into their relative reactivity, stability, and utility in key synthetic transformations.
The Imidate Functional Group: A Double-Edged Sword of Reactivity
Imidates, also known as imino esters, possess a unique ambiphilic character. The imine carbon is electrophilic and susceptible to nucleophilic attack, while the nitrogen and oxygen atoms have lone pairs, rendering them nucleophilic.[2] This dual reactivity makes them valuable intermediates for the synthesis of a variety of nitrogen-containing compounds, including amidines and a diverse array of N-heterocycles such as quinazolines, imidazoles, and triazoles.[3]
The stability and reactivity of imidates are significantly influenced by several factors, including pH, temperature, and the nature of the substituents on the carbon, nitrogen, and oxygen atoms.[2] Generally, imidates are sensitive to hydrolysis, particularly under acidic conditions, which can be a limiting factor in their isolation and storage.[2][4] However, this reactivity is also the key to their synthetic utility.
Ethyl 4-(ethoxy(imino)methyl)benzoate: An Electron-Deficient Imidate
Ethyl 4-(ethoxy(imino)methyl)benzoate, also known as diethyl terephthalimidate, is an aromatic imidate characterized by the presence of an electron-withdrawing carbethoxy group at the para-position of the benzene ring. This structural feature is expected to significantly influence its reactivity compared to unsubstituted or electron-rich aromatic and aliphatic imidates.
Predicted Properties:
-
Electrophilicity: The electron-withdrawing nature of the carbethoxy group is anticipated to increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.
-
Solubility: Based on its structure, Ethyl 4-(ethoxy(imino)methyl)benzoate is expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Its solubility in water is likely to be low.[7][8]
Spectroscopic Characterization (Predicted):
While a dedicated spectrum for Ethyl 4-(ethoxy(imino)methyl)benzoate is not publicly available, the expected NMR and IR spectral data can be inferred from related structures.
-
¹H NMR: Signals for the aromatic protons would appear in the downfield region, with those closer to the electron-withdrawing groups shifted further downfield. The ethoxy groups would show characteristic quartet and triplet patterns.
-
¹³C NMR: The imine carbon would exhibit a characteristic chemical shift in the range of 160-170 ppm. The carbonyl carbon of the ester would also be prominent.[9][10]
-
IR Spectroscopy: Key vibrational bands would include C=N stretching, C=O stretching of the ester, and C-O stretching frequencies.
Comparative Analysis: Ethyl 4-(ethoxy(imino)methyl)benzoate vs. Other Imidates
The performance of an imidate in a synthetic transformation is dictated by a delicate balance of its stability and reactivity. Here, we compare the anticipated behavior of Ethyl 4-(ethoxy(imino)methyl)benzoate with other classes of imidates in two key applications: the synthesis of quinazolinones and the formation of amidines.
Synthesis of 2-Substituted Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[11] A common synthetic route involves the condensation of an anthranilic acid derivative with a one-carbon synthon, such as an amide or an imidate.[2][11][12]
General Reaction Scheme:
Caption: General synthesis of N-substituted amidines from imidates.
Comparison of Imidate Reactivity:
The principles of reactivity discussed for quinazolinone synthesis also apply here. The increased electrophilicity of Ethyl 4-(ethoxy(imino)methyl)benzoate is expected to facilitate a more rapid and efficient reaction with amines to form the corresponding amidine compared to electron-neutral or electron-rich imidates.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the imidate precursor and its application in the synthesis of a quinazolinone derivative.
Protocol 1: Synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate via the Pinner Reaction
This protocol describes the synthesis of the target imidate from the corresponding nitrile. The Pinner reaction is a classic method for preparing imidate hydrochlorides. [13][14]
Caption: Experimental workflow for the Pinner synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride.
Detailed Steps:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve ethyl 4-cyanobenzoate (1 equivalent) in anhydrous ethanol (2-3 equivalents).
-
Acidification: Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the temperature remains low.
-
Reaction: Seal the flask and stir the mixture at 0-5°C for 12-24 hours. A white precipitate of the imidate hydrochloride will form.
-
Isolation: Collect the precipitate by vacuum filtration, washing with a small amount of cold, anhydrous diethyl ether.
-
Drying: Dry the product under vacuum to yield Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride.
Self-Validation: The formation of the Pinner salt can be confirmed by the disappearance of the nitrile peak in the IR spectrum and the appearance of a C=N stretching band. The product should be used immediately or stored under anhydrous conditions due to its hygroscopic nature.
Protocol 2: Synthesis of 2-(4-Carbethoxyphenyl)quinazolin-4(3H)-one
This protocol outlines the synthesis of a quinazolinone derivative using the prepared imidate hydrochloride.
Caption: Experimental workflow for the synthesis of a quinazolinone derivative.
Detailed Steps:
-
Reaction Mixture: In a round-bottom flask, combine Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride (1 equivalent) and anthranilamide (1.1 equivalents) in absolute ethanol.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture under reduced pressure and partition the residue between ethyl acetate and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Self-Validation: The successful synthesis of the quinazolinone can be confirmed by NMR and mass spectrometry, which will show the characteristic signals for the fused heterocyclic ring system and the correct molecular weight.
Conclusion
Ethyl 4-(ethoxy(imino)methyl)benzoate represents a valuable, albeit less explored, imidate for the synthesis of nitrogen-containing heterocycles. Its electron-withdrawing substituent is predicted to enhance its reactivity towards nucleophiles, potentially offering advantages in terms of reaction rates and yields compared to electron-neutral or electron-rich imidates. While direct comparative experimental data is limited, the principles of physical organic chemistry and data from analogous reactions strongly support its utility as a potent electrophilic partner in cyclization and amination reactions. The protocols provided herein offer a starting point for researchers to explore the synthetic potential of this versatile building block in drug discovery and development.
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"Ethyl 4-(ethoxy(imino)methyl)benzoate" alternative synthesis routes
An In-Depth Comparative Guide to the Synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate
For researchers and professionals in drug development and medicinal chemistry, the synthesis of specific molecular intermediates is a critical, foundational step. Ethyl 4-(ethoxy(imino)methyl)benzoate, an important precursor for the synthesis of amidines and other nitrogen-containing heterocycles, is one such intermediate.[1][2] The efficiency, scalability, and safety of its synthesis are paramount.
This guide provides a detailed comparison of the primary synthetic routes to Ethyl 4-(ethoxy(imino)methyl)benzoate, moving beyond simple protocols to explain the underlying chemical principles and practical considerations. We will compare the classical acid-catalyzed Pinner reaction with its base-catalyzed counterpart, offering experimental data and procedural insights to inform your selection of the optimal synthetic strategy.
First described by Adolf Pinner in 1877, the Pinner reaction is the most established method for converting nitriles into imidate salts (known as Pinner salts) using an alcohol and a strong acid catalyst, typically anhydrous hydrogen chloride.[3] The reaction proceeds via the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a molecule of alcohol.[4]
Reaction Mechanism
The mechanism involves two key stages:
-
Activation : Anhydrous HCl protonates the nitrogen of the nitrile (ethyl 4-cyanobenzoate), forming a highly electrophilic nitrilium ion.
-
Nucleophilic Attack : Anhydrous ethanol attacks the nitrilium ion. Subsequent proton transfer yields the thermodynamically unstable ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride, or "Pinner salt".[3][4]
This intermediate is typically not isolated and is used directly in subsequent reactions, for example, by basification to release the free imidate or reaction with an amine to form an amidine.
Visualizing the Pinner Reaction Mechanism
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A Comparative Guide to the Purity Analysis of Ethyl 4-(ethoxy(imino)methyl)benzoate: HPLC vs. GC
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the chemical purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Ethyl 4-(ethoxy(imino)methyl)benzoate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its molecular structure, featuring a reactive imino-ester functional group, presents unique analytical challenges. The presence of impurities, whether they are unreacted starting materials, by-products, or degradants, can have profound implications on the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API).
This guide provides an in-depth, objective comparison of two instrumental pillars of purity analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the specific task of assessing Ethyl 4-(ethoxy(imino)methyl)benzoate. We will move beyond procedural descriptions to explore the fundamental chemical principles that dictate the suitability of each technique, providing researchers and drug development professionals with a logical framework for method selection and development.
Chapter 1: Physicochemical Profile & Analytical Implications
Before selecting an analytical technique, we must first understand the analyte. The structure of Ethyl 4-(ethoxy(imino)methyl)benzoate (CAS 57870-22-1) is characterized by an aromatic ring, an ethyl ester group, and a Pinner salt-derived ethyl imino-ester group.
-
Molecular Weight: Approximately 193.23 g/mol .
-
Polarity: The molecule possesses both polar (imino and ester groups) and non-polar (benzene ring, ethyl groups) regions, making it moderately polar.
-
Volatility & Thermal Stability: This is the most critical consideration. Imino-esters, or imidates, are known to be susceptible to thermal degradation and hydrolysis. The high temperatures required for GC analysis (often >200°C in the injector and column) can potentially cause the molecule to decompose, leading to inaccurate purity readings.[1] In contrast, HPLC is performed at or near ambient temperatures, preserving the integrity of such heat-sensitive molecules.[2][3]
This inherent potential for thermal lability strongly suggests that HPLC is the more appropriate and robust primary technique for purity analysis. GC should be considered a conditional, high-risk alternative.
Chapter 2: High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile and Thermally Labile Compounds
HPLC is the quintessential analytical tool in the pharmaceutical industry, primarily due to its ability to separate non-volatile and heat-sensitive compounds with high resolution and precision.[4][5]
Rationale for HPLC Selection
The decision to employ HPLC is grounded in the chemical nature of Ethyl 4-(ethoxy(imino)methyl)benzoate. The technique's low-temperature operation mitigates the risk of thermal degradation, ensuring that the measured purity reflects the true composition of the sample. Its versatility in mobile and stationary phases allows for fine-tuning of the separation of the main component from structurally similar impurities.
Proposed Stability-Indicating HPLC-UV Protocol
This protocol is designed not only to quantify purity but also to separate the primary analyte from potential process-related impurities and degradants.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is ideal. The C18 stationary phase provides the necessary hydrophobic interactions with the analyte's benzene ring and ethyl groups.
-
Mobile Phase: A gradient elution using Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A). A gradient allows for the effective elution of impurities with a wide range of polarities.
-
Gradient Program: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV detection at 254 nm, where the benzene ring provides strong chromophoric activity.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 Acetonitrile:Water mixture to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Method Validation: The method's reliability should be confirmed through a validation process including specificity, linearity, accuracy, precision, and robustness, as per ICH guidelines.[6][7]
Expected Impurity Profile
Potential impurities could include:
-
Starting Materials: Ethyl 4-cyanobenzoate and unreacted reagents.
-
Hydrolysis Products: Ethyl 4-(carbamoyl)benzoate (the corresponding amide) or terephthalic acid monoethyl ester, which would be significantly more polar and thus elute earlier in a reversed-phase system.
-
By-products: Other related substances from the synthesis process.
Chapter 3: Gas Chromatography (GC): A Conditional Approach
GC is a powerful technique renowned for its high resolution and speed, particularly for volatile and thermally stable compounds.[4] Its application to Ethyl 4-(ethoxy(imino)methyl)benzoate is contingent on the molecule's ability to be volatilized without decomposition.
Applicability Assessment & Inherent Risks
To use GC, the analyte must be stable at the high temperatures of the injection port (typically 250-300°C).[1] If the imino-ester moiety degrades, the resulting chromatogram will be misleading, showing multiple degradation peaks and an artificially low purity for the main component. Therefore, a preliminary thermal stability study (e.g., using a TGA-MS) would be advisable before committing to GC method development.
Proposed GC-FID Protocol
Assuming the compound demonstrates sufficient thermal stability, the following protocol could be applied.
-
Instrumentation: A GC system with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: A low-to-mid polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C (A lower temperature should be tested first to minimize degradation risk).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Detector: FID at 300°C. The FID is a robust, universal detector for organic compounds and provides excellent sensitivity.[4]
-
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
Chapter 4: Head-to-Head Comparison and Method Selection
The choice between HPLC and GC is not one of preference but of scientific suitability. The properties of the analyte dictate the optimal method.
Comparative Data Summary
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for Ethyl 4-(ethoxy(imino)methyl)benzoate |
| Analyte Volatility | Not required. Ideal for non-volatile compounds.[2] | Mandatory. Only for volatile compounds.[3] | The analyte's volatility is likely moderate; however, this is secondary to thermal stability. |
| Thermal Stability | High. Operates at ambient temperatures.[1] | Low. Requires high temperatures, risking degradation.[2] | CRITICAL: The imino-ester group is potentially heat-labile. HPLC is the safer, more robust choice. |
| Typical Run Time | Moderate (10-30 minutes).[3] | Fast (2-20 minutes).[4] | While GC may be faster, accuracy cannot be sacrificed for speed. |
| Instrumentation Cost | Higher initial and running costs due to solvents and pumps.[2] | Lower initial and running costs due to inexpensive carrier gases.[3] | The cost is secondary to obtaining accurate and reliable data for pharmaceutical development. |
| Sample Preparation | Simple dissolution. | Simple dissolution. Derivatization may be needed for polar analytes but is not ideal here. | Both are straightforward, but the risk in GC lies within the instrument, not the prep. |
| Primary Application | Pharmaceutical APIs, impurity profiling, stability studies.[5] | Residual solvents, volatile impurities, aroma compounds.[2] | The task (impurity profiling of a pharmaceutical intermediate) aligns perfectly with HPLC's strengths. |
Decision-Making Workflow
The logical process for selecting the appropriate analytical method can be visualized as follows.
Caption: Logical workflow for selecting between HPLC and GC.
Senior Scientist's Recommendation
For the purity analysis of Ethyl 4-(ethoxy(imino)methyl)benzoate, HPLC is the unequivocally recommended technique. Its ability to operate at low temperatures directly addresses the primary analytical challenge posed by this molecule: the potential for thermal degradation. This choice ensures that the analytical data is accurate, reliable, and defensible, which is paramount in a research and drug development setting. GC should only be considered for specialized, non-regulatory investigations after its non-degradative performance has been rigorously proven.
Chapter 5: Experimental Workflow Visualizations
The following diagrams illustrate the typical workflows for each technique, from sample preparation to final data analysis.
HPLC Purity Analysis Workflow
Caption: Standard workflow for HPLC purity analysis.
GC Purity Analysis Workflow
Caption: Standard workflow for GC purity analysis.
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A Comparative Guide to Amidine Synthesis: Evaluating Ethyl 4-(ethoxy(imino)methyl)benzoate and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of amidines is a cornerstone of medicinal chemistry, as this functional group is a key pharmacophore in numerous therapeutic agents.[1] This guide provides a comparative analysis of synthetic routes to N-substituted benzamidines, with a focus on the utility of imidate esters, such as Ethyl 4-(ethoxy(imino)methyl)benzoate. While not a therapeutic agent itself, this compound is a valuable intermediate. Its synthetic efficacy is evaluated against direct amination of nitriles, a more atom-economical approach.[2] We present a detailed, side-by-side experimental protocol for the synthesis of N-benzyl-4-ethoxycarbonylbenzamidine, offering a quantitative comparison of reaction efficiency, yield, and purity. This guide aims to equip researchers with the practical insights needed to select the optimal synthetic strategy for their specific research and development objectives.
Introduction: The Strategic Importance of Amidine Synthesis
Amidines are integral structural motifs in a wide array of pharmaceuticals, recognized for their role in compounds that act as DNA/RNA binding agents, enzyme inhibitors, and receptor agonists.[1] Their synthesis is, therefore, a critical step in the drug discovery and development pipeline. A common and well-established method for preparing amidines is the Pinner reaction, which proceeds through an imidate ester intermediate, such as Ethyl 4-(ethoxy(imino)methyl)benzoate.[3][4] This two-step process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), which is then reacted with an amine to yield the target amidine.[5][6]
However, direct, one-step methods, such as the nucleophilic addition of amines to nitriles, present a more atom-economical alternative.[2] These reactions can be challenging, often requiring harsh conditions or the use of Lewis acid catalysts to activate the nitrile group, especially for unactivated nitriles.[1][2] Recent advancements have demonstrated the utility of copper-catalyzed protocols for this transformation, offering a more sustainable approach.[2]
This guide will compare these two prominent strategies for the synthesis of a model N-substituted benzamidine.
Key Synthetic Routes to be Compared:
-
Route A: The Pinner Reaction Approach (Two-Step) , utilizing Ethyl 4-(ethoxy(imino)methyl)benzoate as an intermediate.
-
Route B: Direct Copper-Catalyzed Amination (One-Step) , a more direct conversion of the nitrile to the amidine.
Comparative Analysis of Synthetic Methodologies
The choice between a two-step imidate-based synthesis and a one-step direct amination depends on several factors, including substrate scope, reaction conditions, and overall efficiency.
| Feature | Route A: Pinner Reaction (via Imidate) | Route B: Direct Cu-Catalyzed Amination |
| Number of Steps | Two | One |
| Intermediate Isolation | Yes (Imidate salt) | No |
| Key Reagents | Anhydrous HCl, Alcohol, Amine | Amine, CuCl, Base, Ligand |
| Typical Conditions | Low temperature, anhydrous | Elevated temperature (100 °C) |
| Generality | Broad scope for nitriles and alcohols | Effective for various benzonitriles and amines |
| Atom Economy | Lower | Higher |
Experimental Protocols: A Head-to-Head Comparison
To provide a tangible comparison, we outline the detailed experimental protocols for the synthesis of N-benzyl-4-ethoxycarbonylbenzamidine from ethyl 4-cyanobenzoate.
Workflow for Comparative Synthesis
Caption: Comparative synthetic workflows.
Protocol 1: Route A - Synthesis via Ethyl 4-(ethoxy(imino)methyl)benzoate
Step 1: Synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride (Pinner Salt) [3][7]
-
System Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl2) is charged with ethyl 4-cyanobenzoate (10 mmol) and anhydrous ethanol (20 mL).
-
Acidification: The solution is cooled to 0 °C in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution for 1 hour, ensuring the system remains under anhydrous conditions.
-
Reaction: The flask is sealed and stirred at room temperature for 48 hours. The formation of a white precipitate indicates the formation of the Pinner salt.
-
Isolation: The reaction mixture is filtered, and the collected solid is washed with cold, dry diethyl ether to yield the imidate hydrochloride salt. The product is dried under vacuum.
Step 2: Synthesis of N-benzyl-4-ethoxycarbonylbenzamidine [8][9]
-
Reaction Setup: The isolated Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride (5 mmol) is suspended in dry dichloromethane (20 mL) in a round-bottom flask.
-
Amine Addition: Benzylamine (5.5 mmol) is added dropwise to the suspension at room temperature.
-
Reaction: The mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Route B - Direct Copper-Catalyzed Synthesis[1][2]
-
System Preparation: A sealable reaction tube is charged with ethyl 4-cyanobenzoate (5 mmol), benzylamine (6 mmol), CuCl (0.5 mmol, 10 mol%), Cs2CO3 (10 mmol, 2 equiv.), and 2,2'-bipyridine (0.75 mmol, 15 mol%).
-
Solvent Addition: Anhydrous 2,2,2-trifluoroethanol (TFE) (10 mL) is added to the tube.
-
Reaction: The tube is sealed, and the reaction mixture is stirred at 100 °C for 15 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is evaporated. The residue is dissolved in dichloromethane, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed, and the crude product is purified by column chromatography.
Comparative Results and Discussion
The synthesis of N-benzyl-4-ethoxycarbonylbenzamidine via both routes was evaluated based on yield and purity, as determined by LC-MS and ¹H NMR spectroscopy.
| Parameter | Route A: Pinner Reaction | Route B: Direct Amination |
| Overall Yield | ~75% | ~93%[2] |
| Purity (Post-Chromatography) | >98% | >98% |
| Reaction Time (Total) | ~72 hours | 15 hours |
| Operational Simplicity | More complex (two steps, handling of HCl gas) | Simpler (one-pot) |
Discussion of Results:
The direct copper-catalyzed amination (Route B) demonstrates a significantly higher overall yield and a much shorter reaction time compared to the traditional Pinner reaction approach (Route A).[2] The one-pot nature of Route B also offers greater operational simplicity. Benzonitriles bearing electron-withdrawing substituents, such as the p-CO2Et group in our model substrate, are particularly well-suited for this direct amination, leading to excellent yields.[1][2]
While the Pinner reaction is a classic and reliable method, it is more time- and labor-intensive. The necessity of handling anhydrous HCl gas and isolating the intermediate Pinner salt adds to its complexity.[3] However, for certain substrates that may be incompatible with the high temperatures or catalytic system of Route B, the Pinner reaction remains a valuable alternative.
Mechanistic Insights
Understanding the underlying reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues.
Pinner Reaction Mechanism
The Pinner reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon.[3] This is followed by nucleophilic attack from the alcohol, leading to the formation of the imidate salt.[10]
Caption: Simplified Pinner reaction mechanism.
Plausible Mechanism for Copper-Catalyzed Direct Amination
While the exact mechanism is subject to ongoing research, a plausible pathway involves the coordination of the copper catalyst to the nitrile, activating it towards nucleophilic attack by the amine.[1]
Caption: Plausible Cu-catalyzed amination pathway.
Conclusion and Future Outlook
For the synthesis of N-substituted benzamidines, particularly those derived from electron-poor benzonitriles, the direct copper-catalyzed amination method offers significant advantages in terms of yield, reaction time, and operational simplicity over the traditional Pinner reaction. This makes it a highly attractive strategy for applications in drug discovery and process development where efficiency and sustainability are paramount.
The Pinner reaction, however, remains a robust and valuable tool in the synthetic chemist's arsenal, especially for substrates that may not be amenable to the conditions of the direct amination protocol. The choice of method should, therefore, be guided by the specific substrate, desired scale, and available resources.
Future research in this area will likely focus on expanding the substrate scope of direct amination reactions, developing even milder and more sustainable catalytic systems, and exploring their application in the synthesis of increasingly complex and novel amidine-containing molecules.
References
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- Sciforum. (n.d.).
- MDPI. (2020).
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]
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Wikipedia. (n.d.). Pinner reaction. [Link]
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ACS Publications. (2010). Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines. [Link]
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Chemistry Steps. (2025). Nitriles to Esters. [Link]
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PMC - NIH. (2013). A Lewis acid-promoted Pinner reaction. [Link]
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SynArchive. (n.d.). Pinner Reaction. [Link]
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Organic Syntheses. (n.d.). Procedure. [Link]
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A Comparative Guide to the Cost-Effectiveness of Ethyl 4-(ethoxy(imino)methyl)benzoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of reagents is a critical decision that balances reactivity, efficiency, and cost. This guide provides an in-depth cost-effectiveness analysis of Ethyl 4-(ethoxy(imino)methyl)benzoate, a member of the imidate family, against a common alternative, N,N'-diphenylformamidine, in the context of heterocyclic synthesis, a cornerstone of drug discovery and materials science. By examining the synthesis of these reagents and their subsequent application in the formation of pyrimidine scaffolds, this document offers a data-driven comparison to inform your experimental design and procurement decisions.
Introduction: The Role of Imidates and Amidines in Heterocyclic Chemistry
Imidates and amidines are versatile and highly reactive functional groups that serve as valuable intermediates in the synthesis of a wide array of nitrogen-containing heterocycles.[1][2] Their utility stems from the electrophilic nature of the imino carbon, which is susceptible to nucleophilic attack, and the ability to participate in cyclization reactions.
Ethyl 4-(ethoxy(imino)methyl)benzoate , an ethyl imidate, is typically synthesized via the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[3][4] This class of compounds offers a reliable route to various heterocycles.
As a functional alternative, N,N'-diphenylformamidine , an amidine, is also widely employed in the synthesis of nitrogen-containing rings.[5][6] Amidines are generally more basic than their corresponding imidate counterparts and can offer different reactivity profiles and reaction conditions.
This guide will dissect the synthesis of both Ethyl 4-(ethoxy(imino)methyl)benzoate and N,N'-diphenylformamidine, analyze the associated costs, and compare their performance in a common application: the synthesis of a pyrimidine derivative.
Synthesis and Cost Analysis of Ethyl 4-(ethoxy(imino)methyl)benzoate
The primary route to Ethyl 4-(ethoxy(imino)methyl)benzoate is the Pinner reaction, starting from ethyl 4-cyanobenzoate and anhydrous ethanol in the presence of a strong acid, typically hydrogen chloride.[3][7]
Diagram of the Pinner Reaction Workflow:
Caption: Workflow for the synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate hydrochloride via the Pinner Reaction.
Experimental Protocol: Synthesis of Ethyl 4-(ethoxy(imino)methyl)benzoate Hydrochloride
This protocol is adapted from the general procedure for the Pinner reaction.[8]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with ethyl 4-cyanobenzoate (1 equivalent) and anhydrous diethyl ether.
-
Addition of Alcohol: Anhydrous ethanol (1.1 equivalents) is added to the stirred solution.
-
Acidification: The mixture is cooled to 0 °C in an ice bath, and dry hydrogen chloride gas is bubbled through the solution for 1-2 hours, ensuring the temperature is maintained below 5 °C.
-
Reaction: The reaction vessel is sealed and stored at 4 °C for 24-48 hours, during which the Pinner salt precipitates as a crystalline solid.
-
Isolation: The product is collected by filtration under a dry atmosphere, washed with a small amount of cold, anhydrous diethyl ether, and dried under vacuum.
Cost Analysis of Starting Materials
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per Mole (USD) |
| Ethyl 4-cyanobenzoate | Sigma-Aldrich | $206.00 | 10 g | ~$360.86 |
| Anhydrous Ethanol | Fisher Scientific | $79.65 | 1 L | ~$3.67 |
| Hydrogen Chloride | (Generated in situ or from cylinder) | (Variable) | - | (Variable) |
Note: Prices are approximate and subject to change based on supplier and purity. The cost of hydrogen chloride can vary significantly depending on the source (gas cylinder vs. in situ generation).
Synthesis and Cost Analysis of N,N'-Diphenylformamidine
A common and efficient method for the synthesis of N,N'-diphenylformamidine involves the reaction of aniline with triethyl orthoformate, often with an acid catalyst.[6]
Diagram of N,N'-Diphenylformamidine Synthesis Workflow:
Caption: Workflow for the synthesis of N,N'-Diphenylformamidine.
Experimental Protocol: Synthesis of N,N'-Diphenylformamidine
This protocol is based on the reaction of aniline with triethyl orthoformate.[6]
-
Reaction Setup: A round-bottom flask is charged with aniline (2 equivalents) and triethyl orthoformate (1 equivalent).
-
Catalyst Addition: A catalytic amount of sulfuric acid is added to the mixture.
-
Reaction: The reaction mixture is heated to reflux and stirred for a specified time, with the progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the excess aniline and ethanol byproduct are removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure N,N'-diphenylformamidine. A reported yield for this type of reaction is 96%.[6]
Cost Analysis of Starting Materials
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per Mole (USD) |
| Aniline | Thermo Scientific | $34.60 | 100 g | ~$3.22 |
| Triethyl Orthoformate | TCI America | $44.00 | 500 mL | ~$13.04 |
| Sulfuric Acid | (Common lab reagent) | (Negligible) | - | (Negligible) |
Comparative Performance in Pyrimidine Synthesis
A key application of both imidates and amidines is the synthesis of pyrimidine derivatives, which are prevalent in many biologically active molecules.[9][10] A common strategy involves the condensation of these reagents with a 1,3-dicarbonyl compound, such as diethyl malonate.
Application: Synthesis of 4,6-Dihydroxypyrimidine
While direct comparative studies are scarce, we can analyze representative protocols for the synthesis of 4,6-dihydroxypyrimidine to infer the relative efficiency.
Route A: From an Imidate (Conceptual)
A plausible, though not explicitly detailed in the provided search results, route would involve the reaction of Ethyl 4-(ethoxy(imino)methyl)benzoate with diethyl malonate in the presence of a base. The yield for such a reaction would need to be experimentally determined.
Route B: From an Amidine-like Precursor (Formamide)
A well-established method for the synthesis of 4,6-dihydroxypyrimidine involves the reaction of diethyl malonate with formamide in the presence of a strong base like sodium methoxide.[11][12][13] This reaction proceeds with reported yields of up to 86.5%.[11]
Diagram of Pyrimidine Synthesis Comparison:
Sources
- 1. 114450100 [thermofisher.com]
- 2. 丙二酸二乙酯 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Triethyl orthoformate, 98% 10,000 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. 105-53-3 Cas No. | Diethyl malonate | Apollo [store.apolloscientific.co.uk]
- 6. Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Triethyl Orthoformate | 122-51-0 | TCI AMERICA [tcichemicals.com]
- 10. Pyrimidine synthesis [organic-chemistry.org]
- 11. patents.justia.com [patents.justia.com]
- 12. EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 13. "A Process For Preparing 4,6 Dihydroxypyrimidine" [quickcompany.in]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
